Physicochemical Properties and Synthetic Utility of Methyl 3-Methyl-2-(Methylamino)Butanoate Hydrochloride: A Technical Guide
Executive Summary Methyl 3-methyl-2-(methylamino)butanoate hydrochloride—commonly referred to as N-methylvaline methyl ester hydrochloride or H-MeVal-OMe·HCl—is a critical building block in advanced peptidomimetic drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride—commonly referred to as N-methylvaline methyl ester hydrochloride or H-MeVal-OMe·HCl—is a critical building block in advanced peptidomimetic drug development. The strategic incorporation of N-methylated amino acids like N-methylvaline imparts profound pharmacological benefits, including enhanced proteolytic stability, increased lipophilicity, and improved oral bioavailability. However, the dual steric hindrance imposed by the N-methyl group and the bulky isopropyl side chain presents significant synthetic challenges. This whitepaper provides an in-depth analysis of the physicochemical properties of H-MeVal-OMe·HCl, elucidates the mechanistic hurdles of sterically hindered couplings, and outlines field-proven experimental protocols to achieve high-yielding peptide bond formation.
Chemical Identity & Physicochemical Profile
H-MeVal-OMe·HCl is the hydrochloride salt of the methyl ester of N-methylated valine. The hydrochloride salt form is highly preferred in both solid-phase and solution-phase synthesis due to its stability against oxidation and its ease of handling as a free-flowing powder, contrasting with the free base form which is prone to rapid degradation.
The Steric Hindrance Paradigm: Mechanistic Insights
The amidation reactivity of N-methyl amino acids is approximately 1/10th to 1/100th that of their unmethylated counterparts[4]. When utilizing H-MeVal-OMe·HCl as the nucleophile in a coupling reaction, the secondary amine is severely shielded by both the N-methyl group and the beta-branched isopropyl side chain of the valine residue[5].
Causality Behind Reagent Selection:
Standard carbodiimide coupling reagents (e.g., DCC, DIC) activate the carboxylic acid to form an O-acylisourea intermediate. However, the sterically hindered secondary amine of H-MeVal-OMe reacts too slowly with this bulky intermediate. This kinetic bottleneck allows competing side reactions to dominate, such as the irreversible rearrangement of the O-acylisourea into an inactive N-acylurea, or the base-catalyzed epimerization (racemization) of the activated amino acid via an oxazolone intermediate[6].
To overcome this, highly reactive halogenophosphonium salts like PyBroP (bromo-tris-pyrrolidino phosphonium hexafluorophosphate) or uronium salts like HATU are required[7]. PyBroP rapidly converts the incoming Fmoc-amino acid into a highly electrophilic acylphosphonium intermediate. This intermediate is compact and reactive enough to be efficiently attacked by the hindered secondary amine of H-MeVal-OMe, forcing the reaction forward before epimerization can occur[6].
Mechanistic comparison of peptide coupling pathways for sterically hindered N-methyl amino acids.
Validated Experimental Workflow
The following protocol outlines a self-validating system for coupling an Fmoc-protected amino acid to H-MeVal-OMe·HCl in solution phase using PyBroP.
Step-by-Step Methodology:
Neutralization (Free-Basing): Dissolve 1.0 equivalent of H-MeVal-OMe·HCl in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and liberate the nucleophilic secondary amine[8].
Pre-Activation: In a separate vial, dissolve 1.5 equivalents of the Fmoc-Amino Acid and 1.5 equivalents of PyBroP in DCM/DMF. Cool the mixture to 0 °C to minimize epimerization during activation[8].
Coupling: Add 3.0 equivalents of DIPEA to the pre-activation mixture, stir for 1 minute, and immediately transfer this highly reactive solution to the neutralized H-MeVal-OMe solution. Allow the reaction to warm to room temperature and stir for 1 to 2 hours[8].
Quality Control (Bromophenol Blue Test): Standard ninhydrin (Kaiser) tests fail to detect secondary amines because they require a primary amine to form the characteristic Ruhemann's purple[7]. Instead, use the Bromophenol Blue test. Remove a micro-aliquot of the reaction mixture. A yellow color indicates complete consumption of the basic secondary amine (successful coupling). A blue or green color indicates unreacted H-MeVal-OMe, necessitating a second coupling cycle[8].
Step-by-step experimental workflow for coupling N-methylvaline methyl ester hydrochloride.
Pharmacological Impact in Drug Design
The strategic insertion of H-MeVal-OMe into peptide backbones is a cornerstone of modern peptidomimetic design. N-methylation eliminates intermolecular hydrogen bonding, which prevents peptide aggregation and increases aqueous solubility[7]. Furthermore, the absence of the amide proton shields the peptide bond from enzymatic recognition, drastically increasing half-life in human serum. This property is heavily exploited in the synthesis of marine-derived cyclopeptides, such as Cyclomarins and Dolastatins (potent antineoplastic agents), where N-methylvaline is a structural prerequisite for their potent biological activity[9].
References
NextSDS - methyl 3-methyl-2-(methylamino)butanoate hydrochloride — Chemical Substance Information. Available at: [Link]
Kolabshop - methyl 3-methyl-2-(methylamino)butanoate hydrochloride (138326-61-1). Available at: [Link]
Semantic Scholar (Coste et al., 1994) - Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. Available at:[Link]
ChemRxiv - N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Available at:[Link]
SciELO - Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42. Available at:[Link]
ResearchGate - 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Available at: [Link]
Structural and Stereochemical Elucidation of Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride: A Technical Guide
Executive Summary In the landscape of modern peptidomimetic drug discovery, non-canonical amino acids serve as critical structural modulators. Methyl 3-methyl-2-(methylamino)butanoate hydrochloride , commonly referred to...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern peptidomimetic drug discovery, non-canonical amino acids serve as critical structural modulators. Methyl 3-methyl-2-(methylamino)butanoate hydrochloride , commonly referred to as
N
-methyl-L-valine methyl ester hydrochloride, is a highly sterically hindered, chiral building block utilized in the synthesis of complex macrocycles, antibody-drug conjugate (ADC) payloads (e.g., dolastatins), and depsipeptides[1]. This technical whitepaper provides an in-depth analysis of its stereochemical architecture, crystallographic profiling, and the causal mechanisms dictating its behavior in solid-state and synthetic applications.
Chemical Identity & Stereochemical Architecture
The precise spatial arrangement of atoms in
N
-methylated amino acids fundamentally alters the conformational landscape of the resulting peptide backbone.
Stereocenter (C2): The natural L-valine derivative possesses an (S)-configuration at the
α
-carbon. According to Cahn-Ingold-Prelog (CIP) priority rules, the sequence of substituents (–NHCH₃ > –COOCH₃ > –CH(CH₃)₂ > –H) dictates a counter-clockwise array when the lowest priority hydrogen atom is oriented away from the viewer.
The Causality of
N
-Methylation:
The introduction of a methyl group on the amide nitrogen eliminates a critical hydrogen-bond donor and introduces significant steric bulk. This steric clash restricts the
ϕ
(phi) and
ψ
(psi) dihedral angles of the peptide backbone. Consequently, the energy barrier between the cis and trans configurations of the amide bond is lowered, frequently forcing the backbone into a cis conformation. This isomerization is a primary driver for the folding of bioactive macrocycles and confers high resistance to proteolytic cleavage, directly enhancing the pharmacokinetic (PK) profile of the drug.
Mechanistic impact of N-methylation on peptide backbone conformation and pharmacokinetics.
Crystallographic Profiling & 3D Conformation
X-ray crystallography serves as the gold standard for validating both the atomistic connectivity and the absolute stereochemistry of chiral pharmaceutical intermediates.
Because the molecule is enantiopure, it must crystallize in a non-centrosymmetric space group (typically
P21
or
P212121
). In the crystal lattice, the secondary amine is protonated (
>NH2+
), transforming the molecule into a secondary ammonium cation. This structural feature drives the formation of a robust, self-assembling hydrogen-bond network. The
>NH2+
moiety acts as a dual hydrogen-bond donor to the chloride counterions (
Cl−
), stabilizing the crystal lattice and yielding a high melting point of 139–140 °C.
The absolute configuration is mathematically validated during crystallographic refinement using the Flack parameter . A Flack parameter approaching ~0.069 confirms the true (S)-configuration, whereas a value near 1.0 would indicate an inverted (R)-stereocenter[2].
To ensure scientific integrity, the following protocol describes a self-validating workflow for the synthesis, isolation, and structural verification of the title compound. The methodology relies on orthogonal analytical techniques (Optical Rotation, Chiral HPLC, and X-ray Diffraction) to guarantee no racemization occurs during synthesis.
Step 1: In Situ Esterification and Deprotection
Suspend 10.0 mmol of
N
-Boc-
N
-methyl-L-valine in 25 mL of anhydrous methanol under an inert argon atmosphere.
Cool the reaction vessel to 0 °C using an ice-water bath.
Slowly add 30.0 mmol of acetyl chloride dropwise over 15 minutes. Causality: Acetyl chloride reacts violently with methanol to generate anhydrous HCl gas in situ, which simultaneously catalyzes the esterification of the carboxylic acid and the cleavage of the Boc protecting group.
Reflux the mixture at 60 °C for 4 hours. Monitor completion via TLC (Ninhydrin stain).
Step 2: Isolation and Purification
Remove the solvent under reduced pressure to yield a crude viscous oil.
Triturate the oil with 20 mL of cold, anhydrous diethyl ether. The product will precipitate as a white crystalline solid.
Filter under vacuum and wash with additional cold diethyl ether to remove residual organic impurities.
Dissolve 50 mg of the highly pure powder in a minimum volume (approx. 0.5 mL) of hot methanol in a small inner vial.
Place the inner vial into a larger outer vial containing 3 mL of diethyl ether. Seal the outer vial tightly.
Allow the system to stand undisturbed at 4 °C for 48–72 hours. The slow diffusion of the anti-solvent (ether) into the methanol will yield high-quality, diffraction-grade single crystals.
Step 4: Stereochemical Validation
Optical Rotation: Measure the specific rotation. A value of
[α]D25=+28.67∘
(
c=0.06
, EtOH) confirms the bulk stereochemical identity.
X-ray Diffraction: Subject a single crystal to X-ray diffraction. Solve the structure using direct methods (e.g., SHELXT) and verify that the Flack parameter is < 0.1[2].
Workflow for the synthesis, crystallization, and stereochemical validation of the target compound.
Integrating methyl 3-methyl-2-(methylamino)butanoate into a growing peptide chain presents severe synthetic challenges. The combination of the
N
-methyl group and the bulky isopropyl side chain severely depresses the nucleophilicity of the secondary amine.
Standard carbodiimide coupling reagents (e.g., DCC, EDC) are generally ineffective, leading to sluggish reaction rates and high rates of base-catalyzed epimerization. To overcome this steric barrier, highly reactive halogenophosphonium salts such as PyBroP or PyCloP must be employed[3]. These reagents rapidly convert the incoming carboxylic acid into a highly electrophilic acyloxyphosphonium intermediate, driving the coupling reaction forward before epimerization pathways can compete. Alternative specialized reagents, such as the pyridinium salt BEP , have also demonstrated high efficacy in synthesizing
N
-methylated peptides[4].
Quantitative Data Summaries
Table 1: Physicochemical and Crystallographic Profile
solubility profile of methyl 3-methyl-2-(methylamino)butanoate hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride in Organic Solvents Executive Summary As a Senior Application Scientist specializing in peptide synthesis an...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Solubility Profile of Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride in Organic Solvents
Executive Summary
As a Senior Application Scientist specializing in peptide synthesis and active pharmaceutical ingredient (API) development, I frequently encounter the challenge of solvating complex zwitterionic and salt-form intermediates. Methyl 3-methyl-2-(methylamino)butanoate hydrochloride—commonly known as N-methyl-L-valine methyl ester hydrochloride—is a critical building block in the synthesis of N-methylated peptides, such as the dolastatins and cyclosporine analogs.
Understanding its solubility profile in organic solvents is not merely a matter of looking up a value; it requires a deep mechanistic understanding of how solvent dielectric constants and hydrogen-bonding capabilities interact with the compound's dual ionic-lipophilic architecture. This whitepaper provides a comprehensive analysis of the solvation causality, empirical data, and self-validating experimental protocols required to master the handling of this compound.
To predict and manipulate the solubility of N-methylvaline methyl ester hydrochloride, we must deconstruct its molecular architecture. The compound exists as a hydrochloride salt, which fundamentally alters its thermodynamic behavior compared to its free-base counterpart.
The Ionic Headgroup (
NH2+Cl−
): The secondary amine is protonated and ionically paired with a chloride anion. This creates a high crystal lattice energy. To dissolve the compound, a solvent must possess either a high dielectric constant (
ϵ
) to separate the charges or strong hydrogen-bond donor/acceptor properties to solvate the individual ions.
The Lipophilic Domains: The compound features an isopropyl side chain (from the valine backbone) and a methyl ester moiety (
−COOCH3
). These domains confer significant lipophilicity, preventing the compound from being exclusively soluble in highly polar aqueous media and allowing it to partition into organic phases.
The Causality of Solvation:
When introduced to a protic solvent like methanol, the solvent's hydroxyl groups form strong hydrogen bonds with the chloride anion and the protonated amine, effectively dismantling the ionic lattice. Simultaneously, the methyl group of the solvent accommodates the lipophilic isopropyl tail.
Conversely, in polar aprotic solvents like Dichloromethane (DCM) or Chloroform, the lack of hydrogen-bond donors makes it harder to break the ionic lattice. However, the inherent lipophilicity of the ester and isopropyl groups allows amino acid ester hydrochlorides to exhibit moderate-to-high solubility in these organic solvents[1]. This dual nature is strategically exploited in peptide synthesis, where non-polar solvents are used to precipitate the salt, and polar aprotic solvents are used to facilitate coupling reactions.
Quantitative Solubility Profile in Organic Solvents
The following table synthesizes the expected thermodynamic solubility profile of N-methylvaline methyl ester hydrochloride across standard laboratory solvents.
Solvent Class
Solvent
Dielectric Constant (
ϵ
)
Solvation Mechanism
Estimated Solubility Range
Application Context
Polar Protic
Methanol (MeOH)
32.7
Strong H-bonding disrupts the HCl ionic lattice; solvates lipophilic tail.
Very High (>100 mg/mL)
Stock solution preparation; recrystallization (as a solvent).
Polar Aprotic
N,N-Dimethylformamide (DMF)
36.7
High polarity and dipole-dipole interactions stabilize the salt.
High (50-100 mg/mL)
Primary solvent for solid-phase peptide synthesis (SPPS).
Polar Aprotic
Dichloromethane (DCM)
8.9
Solvates the lipophilic ester and isopropyl domains effectively.
Moderate-High (20-50 mg/mL)
Solution-phase coupling reactions; extraction.
Weakly Polar
Ethyl Acetate (EtOAc)
6.0
Weak dipole moment is insufficient to overcome the high lattice energy.
Low (<5 mg/mL)
Washing organic phases to remove impurities.
Non-Polar
Diethyl Ether / Hexane
4.3 / 1.9
No H-bonding; highly unfavorable interaction with the ionic headgroup.
Insoluble (~0 mg/mL)
Precipitation of the hydrochloride salt; trituration.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
In pharmaceutical development, relying on theoretical solubility is insufficient. As an industry standard, the thermodynamic shake-flask method is the most reliable equilibrium technique for determining exact solubility profiles[2]. It is inherently self-validating when coupled with a robust analytical readout like HPLC-UV.
Solvent Preparation: Dispense exactly 1.00 mL of the target organic solvent (e.g., anhydrous DCM or DMF) into a 2.0 mL borosilicate glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.
Saturation: Incrementally add solid N-methylvaline methyl ester hydrochloride to the vial until a visible, persistent suspension remains. The presence of excess solid is the physical validation that the solution has reached its thermodynamic saturation point.
Thermal Equilibration: Place the sealed vial in a temperature-controlled orbital shaker. Agitate at 400 RPM for 24 to 48 hours at exactly 25.0 ± 0.1 °C. This duration ensures that the solid-liquid equilibrium is fully established[2].
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. This step is critical; any suspended micro-particulates will cause a false-positive concentration spike during analysis.
Quantitation: Carefully aspirate 100 µL of the clear supernatant. Dilute this aliquot into a compatible mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to prevent precipitation. Analyze via HPLC-UV at 210 nm, quantifying the concentration against a previously validated multi-point calibration curve.
Thermodynamic solubility workflow via the shake-flask method.
Strategic Solvent Selection in Peptide Synthesis
The true value of understanding this solubility profile lies in its application. In peptide synthesis, protic solvents like methanol cannot be used because they act as nucleophiles and will quench activated carboxylic acids. Therefore, reactions must be conducted in aprotic solvents like DCM or DMF.
Because the hydrochloride salt has only moderate solubility in DCM, the standard operational procedure involves an in situ neutralization. By adding a non-nucleophilic organic base—such as N,N-Diisopropylethylamine (DIPEA)—to the DCM suspension, the hydrochloride salt is neutralized. This yields the free secondary amine, which is highly lipophilic and immediately fully soluble in DCM.
Once fully solvated, the sterically hindered N-methyl amine requires highly reactive coupling reagents. Halogenophosphonium salts like PyBroP or PyCloP are specifically engineered for this task, providing excellent yields for N-methylated amino esters in conventional solvents like DCM and DMF without significant epimerization[3].
Solvation and base-mediated neutralization pathway for peptide coupling.
References
Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences
Source: tbzmed.ac.ir
URL: [Link]
Title: Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation
Source: Taylor & Francis
URL: [Link]
Title: Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application
Source: sci-hub.cat (Original Publisher: ACS)
URL: [Link]
Mechanism of Action and Methodological Framework for Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride in Peptide Synthesis
Executive Summary The synthesis of N-methylated peptides is a critical frontier in modern drug development, offering enhanced proteolytic stability, improved membrane permeability, and restricted conformational flexibili...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of N-methylated peptides is a critical frontier in modern drug development, offering enhanced proteolytic stability, improved membrane permeability, and restricted conformational flexibility. At the core of this chemical space is methyl 3-methyl-2-(methylamino)butanoate hydrochloride , universally known in peptide chemistry as N-methyl-L-valine methyl ester hydrochloride (HCl·MeVal-OMe) .
Operating primarily as a C-terminal building block in solution-phase synthesis, this molecule presents a profound kinetic challenge. Its mechanism of action centers on its role as a nucleophile; however, the secondary amine is severely occluded by both the N-methyl group and the
β
-branched isopropyl side chain. This whitepaper deconstructs the mechanistic barriers of acylating HCl·MeVal-OMe, evaluates the chemical dynamics of modern coupling reagents required to overcome these barriers, and provides a self-validating experimental protocol for high-yield, epimerization-free peptide bond formation.
Structural and Mechanistic Profiling
Steric Topography and Nucleophilic Suppression
The fundamental mechanism of action for HCl·MeVal-OMe during peptide elongation relies on the nucleophilic attack of its secondary amine onto an activated electrophilic carbonyl. However, the molecule exhibits extreme steric hindrance:
β
-Branching: The isopropyl side chain of valine creates a bulky steric shield directly adjacent to the
α
-carbon, restricting the approach trajectory of incoming electrophiles[1].
N-Methylation: The addition of the methyl group on the nitrogen atom further crowds the reactive center, reducing the nucleophilicity of the lone pair and increasing the energetic barrier to form the tetrahedral transition state[1].
Mechanism of Action as a Nucleophile
To function as an effective nucleophile, HCl·MeVal-OMe must undergo a precise sequence of mechanistic steps:
Deprotonation (Neutralization): As a hydrochloride salt, the amine is protonated and completely non-nucleophilic. It must be neutralized by a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA).
Nucleophilic Attack: The liberated secondary amine attacks the activated carboxylic acid of the incoming amino acid.
Competing Pathways (The Epimerization Risk): Because the nucleophilic attack is kinetically slow, the activated incoming amino acid has a prolonged half-life. This extended duration allows competing intramolecular reactions to occur—most notably, the formation of a 5(4H)-oxazolone intermediate, which rapidly undergoes base-catalyzed enolization, leading to epimerization (racemization) of the incoming amino acid[2].
Overcoming the Kinetic Barrier: Reagent Dynamics
Standard coupling reagents, such as Dicyclohexylcarbodiimide (DCC) paired with 1-Hydroxybenzotriazole (HOBt), are fundamentally incompatible with HCl·MeVal-OMe. These reagents form an OBt-active ester, which is highly stable. The sterically hindered MeVal-OMe cannot attack the OBt-ester fast enough, resulting in yields often below 20% and massive epimerization[3].
To force the mechanism forward, the activation energy barrier must be bypassed using highly electrophilic intermediates.
Halogenophosphonium Salts (PyBroP, PyCloP): These reagents generate an ultra-reactive acyl phosphonium intermediate (or an in-situ symmetrical anhydride). The extreme electrophilicity of this intermediate forces rapid aminolysis by the hindered MeVal-OMe before oxazolone-mediated epimerization can occur[2].
Aminium/Uronium Salts (HATU): HATU forms an OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring-group effect, utilizing hydrogen bonding to anchor the secondary amine and accelerate the transition state[3].
Quantitative Reagent Comparison
The following table summarizes the mechanistic outcomes when coupling an incoming protected amino acid (e.g., Fmoc-AA-OH) to HCl·MeVal-OMe.
High . Slightly less reactive than PyBroP but highly effective.
HATU
OAt-ester (Neighboring group)
80 - 95%
< 2.0%
High . Hydrogen-bond anchoring assists hindered attack.
PyBOP
OBt-ester
10 - 60%
15 - 20%
Poor . Intermediate is too stable; steric clash prevents attack.
DCC / HOBt
O-acylisourea
→
OBt-ester
< 20%
> 20%
Failure . Kinetically unviable for N-methylated secondary amines.
Data synthesized from foundational studies on halogenophosphonium salts and uronium derivatives[2],[3].
Self-Validating Experimental Methodology
To translate the mechanism into a reliable laboratory workflow, the following solution-phase protocol utilizes PyBroP to couple an Fmoc-protected amino acid to HCl·MeVal-OMe.
Protocol: Solution-Phase Coupling via PyBroP Activation
Causality & Design Rationale: Dichloromethane (DCM) is selected over Dimethylformamide (DMF) because highly polar solvents stabilize the oxazolone intermediate, increasing epimerization risks. The temperature is strictly controlled at 0 °C during activation to suppress premature hydrolysis of the acyl phosphonium species.
Step 1: Substrate Neutralization
Suspend 1.0 equivalent of HCl·MeVal-OMe in anhydrous DCM (approx. 10 mL per gram of substrate).
Cool the reaction vessel to 0 °C under an inert argon atmosphere.
Add 2.0 equivalents of DIEA dropwise. Causality: Neutralizing the salt prior to adding the coupling reagent ensures the nucleophile is fully available, preventing the activated acid from degrading while waiting for deprotonation.
Step 2: Electrophile Activation
In a separate vessel, dissolve 1.2 equivalents of the incoming Fmoc-AA-OH and 1.2 equivalents of PyBroP in anhydrous DCM.
Add 2.0 equivalents of DIEA to this mixture at 0 °C and stir for 3 minutes to generate the acyl phosphonium intermediate.
Step 3: Nucleophilic Coupling
Transfer the activated Fmoc-AA-OH solution into the vessel containing the neutralized free MeVal-OMe.
Allow the reaction to slowly warm to room temperature and stir for 1 to 2 hours.
In-Process Control: Monitor the disappearance of the free amine via LC-MS. Note: Standard colorimetric assays like Ninhydrin fail on N-methyl amines; Bromophenol blue can be used, but LC-MS provides definitive mass-shift validation[4].
Step 4: Workup and Validation
Quench the reaction by washing the organic layer with 5% aqueous citric acid (3x) to remove unreacted amines and DIEA.
Wash with saturated NaHCO
3
(3x) to remove unreacted carboxylic acids, followed by brine.
Dry over anhydrous Na
2
SO
4
, filter, and concentrate under vacuum.
Validation: Analyze the crude product via
1
H-NMR to quantify the diastereomeric ratio (confirming <1% epimerization) and purify via flash chromatography.
Visualizations
Fig 1. Mechanistic pathway of PyBroP-mediated activation and nucleophilic attack.
Fig 2. Self-validating experimental workflow for solution-phase coupling.
References
Coste, J.; Frérot, E.; Jouin, P. "Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application." The Journal of Organic Chemistry, 1994, 59 (9), 2437-2446. URL:[Link]
Veranova. "White Paper: A Glimpse into the Development of Peptide Coupling Reagents." Veranova, 2025. URL:[Link]
thermodynamic stability of methyl 3-methyl-2-(methylamino)butanoate hydrochloride at room temperature
Thermodynamic Stability of Methyl 3-Methyl-2-(Methylamino)butanoate Hydrochloride at Room Temperature: A Technical Guide Executive Summary Methyl 3-methyl-2-(methylamino)butanoate hydrochloride—commonly known as N-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Stability of Methyl 3-Methyl-2-(Methylamino)butanoate Hydrochloride at Room Temperature: A Technical Guide
Executive Summary
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride—commonly known as N-methylvaline methyl ester hydrochloride (H-MeVal-OMe·HCl)—is a critical chiral building block in the synthesis of advanced peptidomimetics, depsipeptides, and active pharmaceutical ingredients (APIs). The incorporation of N-methylated amino acids is a proven strategy to enhance the proteolytic stability, lipophilicity, and oral bioavailability of peptide therapeutics[1].
However, the thermodynamic stability of this monomer at room temperature is governed by a delicate interplay of protonation states, steric hindrance, and environmental moisture. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, supported by self-validating experimental protocols to ensure structural and stereochemical integrity during storage and formulation.
Thermodynamic Stability Pillars at Room Temperature
The thermodynamic stability of H-MeVal-OMe·HCl at room temperature (25°C) is not absolute; it is highly conditional upon its physical state and microenvironment. The molecule faces three primary thermodynamic vulnerabilities: intermolecular aminolysis, ester hydrolysis, and stereochemical epimerization.
Inhibition of Self-Condensation (Diketopiperazine Formation)
In their free base form, amino acid esters are thermodynamically driven to undergo spontaneous intermolecular aminolysis. The nucleophilic secondary amine of one molecule attacks the electrophilic ester carbonyl of another, expelling methanol to form a linear dipeptide. This intermediate rapidly undergoes intramolecular cyclization to form a highly stable 6-membered 2,5-diketopiperazine (DKP) ring[2][3].
The Causality of the Hydrochloride Salt:
Formulating this molecule as a hydrochloride salt is a deliberate thermodynamic intervention. The HCl salt fully protonates the secondary amine (
R−NH2+−CH3
), eliminating its lone pair of electrons and rendering it entirely non-nucleophilic. Consequently, the activation energy barrier for intermolecular attack becomes insurmountable at room temperature. Furthermore, the steric bulk provided by both the N-methyl group and the isopropyl side chain of the valine core severely restricts the conformational freedom required to form the transition state for DKP cyclization, adding a secondary kinetic barrier.
Ester Hydrolysis and Deliquescence
While the HCl salt protects against aminolysis, it introduces a new vulnerability: extreme hygroscopicity[4]. Esters are thermodynamically unstable relative to their corresponding carboxylic acids in the presence of water.
If H-MeVal-OMe·HCl is exposed to ambient humidity, it undergoes deliquescence—absorbing atmospheric moisture until it dissolves into a localized aqueous micro-droplet. Because the salt is formed from a weak base and a strong acid, this micro-droplet is highly acidic. This localized low-pH environment acts as a catalyst, lowering the activation energy for the hydrolysis of the methyl ester, rapidly degrading the molecule into N-methylvaline and methanol.
Stereochemical Integrity
The
α
-carbon of H-MeVal-OMe·HCl is a chiral center. At room temperature, racemization or epimerization requires the abstraction of the
α
-proton by a base to form an achiral enolate intermediate[5]. Because the hydrochloride salt maintains a strictly acidic environment devoid of any proton acceptors, this enolization pathway is thermodynamically locked, preserving the enantiomeric purity of the compound indefinitely in the solid state.
Visualizing Degradation Pathways
The following diagram maps the divergent thermodynamic fates of the molecule based on environmental triggers.
Fig 1: Thermodynamic degradation pathways of H-MeVal-OMe·HCl based on environmental triggers.
Quantitative Thermodynamic Data
To contextualize the stability of H-MeVal-OMe·HCl, the following tables summarize its thermodynamic behavior across different states and compare its reactivity to related structural analogs.
Table 1: Thermodynamic Stability Matrix of H-MeVal-OMe·HCl at 25°C
Environmental Condition
Primary Degradation Pathway
Thermodynamic Drive
Kinetic Barrier
Solid State, Desiccated
None (Stable)
Low
Very High
Solid State, High RH (>60%)
Ester Hydrolysis
High (H₂O present)
Low (Acid-catalyzed)
Aqueous Solution (pH 2-4)
Ester Hydrolysis
High
Moderate
Aqueous Solution (pH > 8)
DKP Formation / Hydrolysis
Very High
Low (Free base active)
Table 2: Comparative Reactivity Profiles (Free Base vs. HCl Salt)
Compound State
Nucleophilicity
DKP Formation Rate
Moisture Sensitivity
H-MeVal-OMe (Free Base)
High
Moderate (Hours)
Low
H-MeVal-OMe·HCl (Salt)
Negligible
None
High (Hygroscopic)
H-Val-OMe (Free Base)
Very High
Very Fast (Minutes)
Low
(Note: The free base of N-methylvaline cyclizes slower than unmethylated valine due to the steric clash between the N-methyl and isopropyl groups).
Self-Validating Experimental Protocols
To empirically validate the stability profiles discussed above, researchers must employ self-validating systems. The following protocols are designed with internal controls to explicitly link environmental conditions to thermodynamic outcomes.
Protocol 1: Moisture-Induced Hydrolysis Kinetics (DVS coupled with LC-MS)
Rationale: This protocol quantitatively determines the critical relative humidity (CRH) at which deliquescence occurs and measures the subsequent thermodynamic drive of ester hydrolysis.
Sample Preparation: Accurately weigh 10.0 mg of anhydrous H-MeVal-OMe·HCl into a pre-tared quartz Dynamic Vapor Sorption (DVS) pan.
DVS Isotherm Generation: Expose the sample to a humidity gradient from 0% to 90% RH in 10% increments at a constant 25°C. Hold each step until mass equilibrium (
dm/dt<0.002%/min
) is achieved.
Deliquescence Identification: Record the RH at which an exponential mass increase occurs, indicating the phase transition from solid to an acidic aqueous solution.
Hydrolysis Aliquoting: Replicate the deliquescence conditions in a controlled humidity chamber. Harvest 1 mg aliquots at
t=0,2,4,8,
and
24
hours.
Quenching & LC-MS Analysis: Immediately dissolve the aliquots in anhydrous acetonitrile to quench further hydrolysis. Analyze via LC-MS (C18 column, 0.1% Formic Acid in H₂O/MeCN gradient) to quantify the ratio of the intact ester (
m/z
146.1) to the hydrolyzed free acid (
m/z
132.1).
Rationale: This assay proves the necessity of the hydrochloride salt by forcibly neutralizing the molecule and monitoring the spontaneous thermodynamic drive toward self-condensation.
Baseline NMR: Dissolve 5.0 mg of H-MeVal-OMe·HCl in 0.5 mL of anhydrous CDCl₃. Acquire a baseline ¹H-NMR spectrum. The protonated secondary amine and the methyl ester singlet (
∼3.7
ppm) should be clearly resolved.
In Situ Neutralization: Add 1.1 molar equivalents of anhydrous triethylamine (Et₃N) directly to the NMR tube to liberate the free base.
Kinetic Monitoring: Acquire ¹H-NMR spectra every 15 minutes for 12 hours at 25°C.
Data Extraction: Monitor the disappearance of the methyl ester singlet and the emergence of new multiplet signals corresponding to the cyclic DKP ring. The slow rate of cyclization (compared to glycine or alanine esters) will empirically validate the steric hindrance provided by the N-methyl and isopropyl groups.
Fig 2: Self-validating experimental workflow for assessing thermodynamic stability.
Conclusion & Storage Recommendations
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride is thermodynamically stable at room temperature only if its microenvironment is strictly controlled. The hydrochloride salt successfully mitigates the risk of DKP formation and racemization, but it renders the molecule highly susceptible to moisture-induced deliquescence and subsequent acid-catalyzed ester hydrolysis.
Best Practices for Handling:
Storage: Must be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) and strictly desiccated.
Temperature: While stable at room temperature (25°C) if kept dry, long-term storage at 2°C to 8°C is recommended to further suppress any kinetic degradation pathways.
Formulation: Neutralization to the free base should only occur immediately prior to coupling reactions in peptide synthesis to prevent premature self-condensation.
References
Canadian Science Publishing. SYNTHESIS OF DIKETOPIPERAZINES. Retrieved from:[Link]
Bentham Science. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from:[Link]
National Institutes of Health (NIH). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. Retrieved from:[Link]
National Institutes of Health (NIH). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Retrieved from:[Link]
RSC Publishing. Reaction of N-Carboxy-a-Amino-acid Anhydrides with Hydrochlorides. Retrieved from:[Link]
Canadian Science Publishing. N-Methylamino acids in peptide synthesis. VII. Studies on the enantiomeric purity of N-methylamino acids prepared by various procedures. Retrieved from:[Link]
Beyond the SDS: Safe Handling and Application of Methyl N-methyl-L-valinate Hydrochloride in ADC Payload Synthesis
Executive Summary Methyl 3-methyl-2-(methylamino)butanoate hydrochloride—commonly referred to as Methyl N-methyl-L-valinate hydrochloride or H-MeVal-OMe·HCl —is a highly specialized, non-proteinogenic amino acid derivati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride—commonly referred to as Methyl N-methyl-L-valinate hydrochloride or H-MeVal-OMe·HCl —is a highly specialized, non-proteinogenic amino acid derivative[1]. While standard Safety Data Sheets (SDS) classify this compound as a standard irritant, its true significance lies in its role as a critical building block for dolastatin-10 analogues, including the highly potent Antibody-Drug Conjugate (ADC) payloads Monomethyl Auristatin E (MMAE) and MMAF[2][3].
This technical guide transcends the boilerplate 16-section SDS. It synthesizes the physicochemical hazards of H-MeVal-OMe·HCl with field-proven laboratory protocols, detailing the mechanistic causality behind its handling requirements and its complex integration into sterically hindered peptide sequences[4].
Physicochemical Profiling & Hazard Causality
To safely handle and effectively utilize H-MeVal-OMe·HCl, one must understand the chemical causality behind its physical state and its GHS hazard classifications.
Why is this compound supplied as a hydrochloride salt rather than a free base? Free-base N-methyl amino acid esters are thermodynamically unstable. The secondary amine is highly nucleophilic and prone to rapid intermolecular cyclization, degrading into diketopiperazines (DKPs). The hydrochloride salt protonates the amine, neutralizing its nucleophilicity and ensuring long-term shelf stability without the need for cryogenic storage.
The Causality of the Hazard (H315 / H319)
Because it is an amine hydrochloride, the powder is highly hygroscopic. Upon contact with ambient humidity, perspiration on the skin, or the mucosal membranes of the eyes and respiratory tract, the salt rapidly dissociates. This dissociation creates a localized acidic microenvironment (pH < 4). It is this localized acidity, combined with the osmotic stress of the dissolving salt, that denatures surface proteins and triggers the inflammatory cascade responsible for the H315 (Skin) and H319 (Eye) irritation classifications.
Self-Validating Safety & Handling Protocols
Standard SDS documentation recommends "adequate ventilation" and standard PPE. However, in the context of ADC payload synthesis, where H-MeVal-OMe·HCl is the immediate precursor to highly potent cytotoxins (with Occupational Exposure Limits < 10 ng/m³), handling must be integrated into a high-containment, self-validating workflow to prevent cross-contamination and ensure operator safety.
Handling & Containment Methodology
Primary Containment: Weighing and transfer must be conducted within a Ventilated Balance Enclosure (VBE) or a positive-pressure isolator with a minimum face velocity of 0.4–0.5 m/s.
System Validation: The safety system must be self-validating. Utilize continuous particulate monitoring (e.g., real-time laser photometers) inside the laboratory. The system is validated only if the aerodynamic equivalent diameter (AED) of escaped particulates remains below 1 μg/m³ during the transfer of the dry powder.
Decontamination: Because the compound is an acidic salt, spills should be neutralized. Use a mildly alkaline solution (pH 7.5–8.5, such as 5% sodium bicarbonate) for wet-wiping surfaces after a spill, followed by a purified water rinse to remove residual salts.
Self-validating safety and spill response logic tree for H-MeVal-OMe·HCl handling.
Application Workflow: Overcoming Steric Hindrance in Payload Synthesis
The primary application of H-MeVal-OMe·HCl is its incorporation into the growing peptide chain of Auristatins[2][3]. However, coupling an amino acid to the N-terminus of this molecule presents a significant thermodynamic and kinetic challenge.
The Causality of Coupling Failure
N-methylation introduces severe steric hindrance[6]. The bulky methyl group on the α-nitrogen restricts the rotational freedom of the incoming acyl species. Furthermore, while the alkyl group theoretically increases the basicity of the amine via inductive effects, the steric bulk completely overshadows this, dramatically reducing the nucleophilic attack trajectory on the activated carboxylate[4]. Traditional carbodiimide chemistries (e.g., EDC/HOBt or DCC) typically fail here, leading to unreacted starting materials, low yields, or extensive epimerization via oxazolone formation[4][6].
The Solution: HATU-Mediated Coupling Protocol
To overcome this steric barrier, uronium/aminium-based coupling reagents—specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)—are mandatory[6]. HATU generates a highly reactive 7-azabenzotriazole active ester. The adjacent nitrogen in the pyridine ring of HATU provides a neighboring-group effect, utilizing a hydrogen-bond-mediated pre-organization transition state that accelerates the acylation of the hindered secondary amine.
Step-by-Step Methodology (Solution Phase):
Neutralization (Free-Basing): Suspend H-MeVal-OMe·HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C. Rationale: The excess base neutralizes the HCl salt, liberating the secondary amine for nucleophilic attack without causing premature degradation.
Pre-Activation: In a separate reaction vessel, dissolve the incoming Fmoc-protected amino acid (e.g., Fmoc-Val-OH) (1.2 eq) and HATU (1.2 eq) in DMF. Add DIPEA (2.0 eq) and stir for 5 minutes. Rationale: This forms the highly reactive OAt active ester prior to exposure to the hindered amine[2].
Coupling: Transfer the activated ester solution dropwise to the free-base H-MeVal-OMe solution at 0°C.
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor the consumption of the free amine via LC-MS. Note: Due to steric hindrance, this reaction typically requires 12–24 hours to reach completion, compared to 1–2 hours for standard unhindered amino acids[6].
Workflow for the sterically hindered HATU-mediated coupling of H-MeVal-OMe·HCl.
NextSDS. "methyl 3-methyl-2-(methylamino)butanoate hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]
Google Patents. "WO2009117531A1 - Auristatin drug linker conjugates." Google Patents.
Rosas-Valdéz, M. E., et al. "Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP)." Journal of the Mexican Chemical Society, SciELO. Available at:[Link]
Humphrey, J. M., & Chamberlin, A. R. "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." Chemical Reviews, ACS Publications. Available at:[Link]
NIH PubMed Central. "A two-step strategy for SAR studies of N-methylated Aβ42 C-terminal fragments as Aβ42 toxicity inhibitors." PMC. Available at:[Link]
Application Note & Protocol: Efficient Solid-Phase Coupling of Methyl 3-Methyl-2-(methylamino)butanoate Hydrochloride
A Guide for Researchers in Peptide Science and Drug Development Introduction: The Significance and Challenge of N-Methylated Amino Acids N-methylation, the substitution of a backbone amide proton with a methyl group, is...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers in Peptide Science and Drug Development
Introduction: The Significance and Challenge of N-Methylated Amino Acids
N-methylation, the substitution of a backbone amide proton with a methyl group, is a critical modification in modern peptide drug design. This seemingly minor alteration can profoundly enhance the therapeutic potential of a peptide by increasing its metabolic stability against enzymatic degradation, improving cell permeability, and thus boosting oral bioavailability.[1][2] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing receptor affinity and selectivity.[1][3]
Despite these advantages, the incorporation of N-methylated amino acids into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic hurdles. The secondary amine of an N-methylated residue is less nucleophilic than a primary amine, and the methyl group itself introduces considerable steric hindrance.[2][4] These factors combine to make peptide bond formation slow and inefficient, often resulting in incomplete reactions and low yields.[1][4]
This application note provides a detailed, field-proven protocol for the efficient coupling of a sterically hindered N-methylated amino acid, methyl 3-methyl-2-(methylamino)butanoate hydrochloride (a derivative of N-methyl-L-valine), onto a solid support. We will delve into the rationale behind reagent selection, provide a step-by-step workflow, and offer troubleshooting advice to empower researchers to successfully synthesize these valuable, modified peptides.
Chemical Profile: Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride
Common Name: N-methyl-L-valine methyl ester hydrochloride
Key Characteristics: This compound is the hydrochloride salt of the methyl ester of N-methyl-valine. The hydrochloride form enhances stability and shelf-life. Crucially, the secondary amine must be neutralized to its free base form in situ just prior to the coupling reaction to render it nucleophilic.
Part 1: Rationale and Reagent Selection
The primary challenge in coupling N-methylated amino acids is overcoming the dual obstacles of reduced nucleophilicity and steric bulk.[4] Standard coupling reagents used in SPPS, such as DCC or DIC/HOBt, are often insufficiently reactive to drive these difficult couplings to completion.[4]
1.1. The Choice of Coupling Reagent: HATU
For sterically demanding couplings, aminium/uronium salt-based reagents are superior. We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Mechanism of Action: HATU reacts with the carboxylate of the incoming amino acid to form a highly reactive OAt-active ester.[5] The 7-azabenzotriazole (OAt) leaving group is more reactive than the standard HOBt leaving group found in HBTU or HCTU.[6] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the aminolysis step, which is critical for overcoming the low reactivity of the N-methylated amine on the resin.
1.2. The Role of the Base: DIPEA
A non-nucleophilic tertiary amine base is required for two key functions:
Neutralization: To deprotonate the hydrochloride salt of the incoming amino acid.
Activation: To deprotonate the carboxylic acid of the incoming amino acid, forming the carboxylate anion needed to attack the HATU reagent.[5]
N,N-Diisopropylethylamine (DIPEA) is the base of choice. Its bulky isopropyl groups prevent it from acting as a nucleophile, minimizing side reactions. For particularly racemization-prone sequences, a weaker base like 2,4,6-collidine may be considered, though it may require longer reaction times.[7][8]
1.3. Monitoring the Reaction: The Bromophenol Blue Test
The standard Kaiser test, which detects primary amines by forming a deep blue color, is unreliable for monitoring the coupling to a secondary amine.[4][9] N-methylated amines do not yield the characteristic blue color.[4][10] Therefore, an alternative qualitative test is mandatory. The Bromophenol Blue (BPB) test is a simple and effective method. It relies on an acid-base reaction; the basic free secondary amine on the resin will turn the yellow BPB solution blue or green.[4][10] A complete coupling results in no free amine, and the resin beads will remain yellow.[10]
Part 2: Detailed Experimental Protocol
This protocol assumes a standard Fmoc-based SPPS workflow. The starting material is a peptide-resin with a deprotected N-terminal secondary amine (e.g., after coupling proline or another N-methylated amino acid) or a primary amine.
The following diagram outlines the critical steps for a single coupling cycle of the N-methylated amino acid.
Caption: Workflow for the coupling of a sterically hindered N-methylated amino acid in SPPS.
Step-by-Step Methodology
Assumptions: Starting with 0.1 mmol scale synthesis. Adjust volumes accordingly.
Resin Preparation:
Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard procedures (e.g., 20% piperidine in DMF, 2 x 10 min).
Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine. Swell the resin in DMF for at least 30 minutes before coupling.[10]
Activation Solution Preparation (Perform immediately before adding to resin):
In a separate, clean glass vessel, dissolve methyl 3-methyl-2-(methylamino)butanoate hydrochloride (4 equivalents; 0.4 mmol) and HATU (3.9 equivalents; 0.39 mmol) in DMF (approx. 2 mL for 0.1 mmol scale).
Add DIPEA (8 equivalents; 0.8 mmol) to the solution. The first 4 equivalents neutralize the hydrochloride salt and the subsequent 4 equivalents facilitate the carboxylate formation for activation.
Gently swirl the mixture. Allow it to pre-activate for 1-2 minutes at room temperature.[1] Do not exceed this time, as prolonged pre-activation can lead to side reactions.[5]
Coupling Reaction:
Drain the DMF from the swelled peptide-resin.
Immediately add the freshly prepared activation solution to the resin.
Agitate the mixture at room temperature. For a first-time coupling, a reaction time of 2 hours is recommended.[11] For particularly difficult sequences (e.g., coupling onto another N-methyl residue), this time may be extended to 4 hours or microwave-assisted methods can be employed.[4][12]
Monitoring for Completion:
After the coupling time has elapsed, take a small sample of resin beads (approx. 5 mg).
Wash the sample thoroughly with DMF (3x) and then Methanol (2x) to remove any residual reagents.
Perform the Bromophenol Blue Test : Add 1-2 drops of the BPB test solution to the washed resin beads.[10]
Interpretation :
Yellow Beads/Solution : Coupling is complete. Proceed to Step 5.[10]
Blue or Green Beads/Solution : Coupling is incomplete.[10] Proceed to Step 4a (Recoupling).
Recoupling or Capping (If necessary):
If the BPB test is positive (blue/green), drain the reaction vessel and wash the resin once with DMF.
Repeat steps 2 and 3 for a second coupling ("double coupling").[4][9]
If the test remains positive after a second coupling, it is crucial to cap any unreacted amines to prevent the formation of deletion peptide impurities. This is done by treating the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.[9][13]
Washing:
Once coupling is complete (yellow BPB test), drain the reaction solution.
Wash the resin thoroughly to remove all excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).[2]
The resin is now ready for the next cycle of Fmoc deprotection and coupling.
Part 3: Quantitative Data and Troubleshooting
Recommended Reagent Stoichiometry
Reagent
Equivalents (relative to resin loading)
Rationale
Fmoc-N-Me-AA-OH·HCl
4.0
A significant excess is used to drive the sterically hindered reaction to completion.
HATU
3.9
A slight sub-stoichiometric amount relative to the amino acid minimizes the risk of side reactions like guanidinylation of the N-terminus.[14]
DIPEA
8.0
4.0 eq to neutralize the HCl salt and 4.0 eq to facilitate the carboxylate formation for activation.[10][11]
Reaction Time
1-4 hours
Initial coupling for 2 hours is standard. Extend or double-couple if monitoring shows incomplete reaction.[2]
Temperature
Room Temperature
Elevated temperatures can increase racemization risk.[7] Microwave energy can be used for very difficult couplings.[12][15]
Troubleshooting Common Issues
Issue
Probable Cause(s)
Recommended Solution(s)
Incomplete Coupling
1. Insufficient reaction time. 2. Steric hindrance is exceptionally high (e.g., N-Me-Val onto another N-Me residue). 3. Peptide aggregation on resin.
1. Increase coupling time to 4 hours. 2. Perform a double coupling.[9] 3. Switch to a more reactive phosphonium salt reagent like PyBrOP for extremely difficult cases.[7][10] 4. Consider using microwave-assisted SPPS to improve efficiency.[12]
Racemization
1. Overly long pre-activation time. 2. Use of a strong base with a sensitive amino acid. 3. High reaction temperature.
1. Keep pre-activation time to a minimum (1-2 minutes). 2. Substitute DIPEA with a weaker base like 2,4,6-collidine.[7] 3. Avoid heating unless absolutely necessary and other methods have failed.
Chain Termination
Guanidinylation of the N-terminal amine by excess uronium reagent (HATU).
1. Use a slight excess of the amino acid relative to the coupling reagent (e.g., 4.0 eq AA vs 3.9 eq HATU).[14] 2. Avoid long pre-activation times. 3. For critical applications, consider phosphonium-based reagents (e.g., PyAOP, PyBOP) which do not cause this side reaction.
Conclusion
The successful incorporation of sterically hindered N-methylated amino acids like methyl 3-methyl-2-(methylamino)butanoate is an achievable goal in SPPS, provided that the synthetic strategy is carefully considered. The use of a highly reactive uronium salt such as HATU, coupled with optimized stoichiometry and vigilant reaction monitoring via the bromophenol blue test, forms a robust and reliable protocol. By understanding the chemical principles behind the challenges and implementing the detailed steps and troubleshooting advice provided in this note, researchers can effectively harness the benefits of N-methylation to advance their peptide-based drug discovery programs.
References
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(16), 2562-2570. Retrieved from [Link]
Albericio, F., et al. (2018). HCTU and TCTU. New coupling reagents: Development and industrial aspects.Journal of Peptide Science, 24(3), e3066.
Biron, E., & Kessler, H. (2005). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]
Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302. Retrieved from [Link]
Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.Methods in Molecular Biology, 1146, 3-26.
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]
Aurelio, L., et al. (2005). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry, 70(8), 3076-3083. Retrieved from [Link]
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from [Link]
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
Commonly Used Colorimetric Reagents in SPPS peptide solutions. (2025). Dilun Biotechnology. Retrieved from [Link]
Sam-Soon, N., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1028-1035. Retrieved from [Link]
The latest SPPS application data - innovative solution for peptide chemistry. (n.d.). Retrieved from [Link]
B-H, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(8), e23110. Retrieved from [Link]
Solid phase peptide synthesis help. (2021). Reddit. Retrieved from [Link]
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 253. Retrieved from [Link]
Gaillard, L., et al. (2020). (2S,3S)-allyl 3-methyl-2-(methylamino)pentanoate (4b). ResearchGate. Retrieved from [Link]
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Retrieved from [Link]
Albericio, F., et al. (2018). Peptides, solid-phase synthesis and characterization.Electronic Journal of Biotechnology, 33, 1-10.
Maharani, R., & Muhajir, M. I. (2021). An overview of chemical synthesis of antiviral peptides. Walailak Journal of Science and Technology, 18(14), 1-18. Retrieved from [Link]
Application Note: Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride as a Chiral Building Block
Executive Summary Methyl 3-methyl-2-(methylamino)butanoate hydrochloride, commonly known as N-methylvaline methyl ester hydrochloride , is an indispensable chiral building block in advanced organic synthesis and pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride, commonly known as N-methylvaline methyl ester hydrochloride , is an indispensable chiral building block in advanced organic synthesis and pharmaceutical development[1]. By providing a pre-methylated, ester-protected valine derivative, this compound enables the precise construction of N-methylated peptides and complex small molecules. This application note explores the mechanistic rationale for its use, its critical role in modern therapeutics (including Antibody-Drug Conjugates), and provides field-proven, self-validating protocols for overcoming the steric hurdles associated with its coupling.
Mechanistic Rationale: The Power of N-Methylation
The incorporation of N-methylvaline into a molecular scaffold is not merely a structural tweak; it is a profound physicochemical transformation used to optimize drug candidates:
Conformational Rigidity: The combination of the bulky isopropyl side chain of valine and the N-methyl group severely restricts the rotation of the peptide backbone's
ϕ
and
ψ
dihedral angles. This steric bulk forces the molecule into specific secondary structures (such as
β
-turns), which can drastically enhance target receptor binding affinity[2].
Pharmacokinetic Enhancement: By replacing the amide hydrogen with a methyl group, a critical hydrogen bond donor is eliminated. This increases the molecule's lipophilicity, significantly improves cellular membrane permeability, and renders the peptide bond highly resistant to proteolytic cleavage by exopeptidases and endopeptidases[2].
Key Therapeutic Applications
A. Antibody-Drug Conjugates (ADCs)
N-methylvaline is a fundamental structural component of Auristatins (e.g., MMAE and MMAF), which are potent antimitotic agents derived from marine natural products[2]. Because auristatins are too toxic for systemic administration, they are conjugated to monoclonal antibodies. Once internalized by cancer cells, the ADC is degraded in the lysosome, releasing the N-methylvaline-containing payload to inhibit tubulin polymerization and induce apoptosis.
Figure 1: Mechanism of Auristatin-based ADCs utilizing N-methylvaline payloads.
B. YKL-40 Inhibitors
Recent patent literature highlights the application of N-methylvaline methyl ester hydrochloride in the synthesis of high-affinity small-molecule inhibitors targeting YKL-40 [3]. YKL-40 is a chitinase-like glycoprotein heavily implicated in tissue remodeling, severe asthma, and cancer progression. The substitution of standard amino acids with N-methylvaline in these biosensors and inhibitors has been shown to optimize binding kinetics[3].
C. Marine Cyclopeptides
The compound is heavily utilized in the total synthesis of complex marine natural products, such as cyclomarins and ilamycins [2]. These cyclopeptides exhibit potent anti-tubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis and anti-plasmodial effects against Plasmodium falciparum[2].
Quantitative Data: Reagent Efficacy & Properties
Because N-methylvaline is a sterically hindered secondary amine, standard peptide coupling reagents (like DCC or BOP) often fail. BOP, for instance, generates a weakly reactive benzotriazolyl ester that cannot overcome the steric shielding of the N-methyl and isopropyl groups[4]. Successful acylation requires halogenophosphonium salts like PyBroP , which generate a highly reactive acyl bromide intermediate small and electrophilic enough to be attacked by the hindered amine[4].
This protocol details the coupling of an N-protected amino acid to the secondary amine of N-methylvaline methyl ester hydrochloride using PyBroP[4].
Causality of Reagent Equivalents:
Exactly 3.0 equivalents of DIEA are required. The first equivalent neutralizes the HCl salt of the N-methylvaline methyl ester. The second equivalent deprotonates the carboxylic acid of the incoming amino acid to initiate activation. The third equivalent acts as a scavenger for the acidic byproducts generated during the PyBroP activation cycle.
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the N-protected amino acid (1.2 eq) and methyl 3-methyl-2-(methylamino)butanoate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Note: DCM is preferred over DMF to minimize epimerization during PyBroP couplings[4].
Base Addition: Cool the mixture to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) dropwise via syringe. Stir for 10 minutes to ensure complete free-basing of the hydrochloride salt.
Activation: Add PyBroP (1.5 eq) in a single portion.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4 to 12 hours.
Self-Validating QC Step: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated as complete only when the mass of the activated acylphosphonium/acyl bromide intermediate is absent, and the product mass [M+H]+ is dominant. If unreacted starting material remains, add an additional 0.5 eq of PyBroP and DIEA.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with 5% citric acid, brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Figure 2: Optimized synthetic workflow for coupling sterically hindered N-methylvaline.
Protocol B: Ester Hydrolysis (Saponification) for C-Terminal Extension
To utilize the newly formed dipeptide for subsequent C-terminal elongation, the methyl ester must be hydrolyzed to a free carboxylic acid.
Step-by-Step Procedure:
Solvent Setup: Dissolve the N-methylvaline methyl ester containing peptide (1.0 eq) in a 3:1:1 mixture of THF/Methanol/Water (0.2 M concentration). The mixed solvent system ensures solubility of both the lipophilic peptide and the aqueous base.
Hydrolysis: Cool the solution to 0°C. Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.5 eq) portion-wise.
Monitoring (Self-Validation): Stir at 0°C for 2 hours. Monitor via TLC (stain with Ninhydrin or PMA). The reaction is complete when the higher Rf ester spot is entirely replaced by a baseline spot (the carboxylate salt).
Acidification: Carefully acidify the reaction mixture to pH 2-3 using 1M HCl at 0°C. Causality: Strict temperature control during acidification prevents acid-catalyzed cleavage of sensitive protecting groups (e.g., Boc).
Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate to yield the free carboxylic acid, ready for the next coupling cycle.
References
Title : methyl 3-methyl-2-(methylamino)butanoate hydrochloride — Chemical Substance Information | Source : NextSDS | URL :[Link]
Title: US20230278996A1 - Ykl-40 inhibitors and their therapeutic applications | Source: Google Patents | URL
Title : 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis | Source : ResearchGate | URL :[Link]
Title : Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application | Source : Sci-Hub (J. Org. Chem.) | URL :[Link]
Application Notes and Protocols for the Synthesis of N-Methylated Peptides Utilizing Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride
Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Development N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen of a peptid...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Development
N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen of a peptide with a methyl group, is a pivotal modification in contemporary peptide drug design. This seemingly minor alteration can profoundly enhance the therapeutic potential of peptides. N-methylation strategically introduces steric hindrance, which shields the amide bond from proteolytic degradation by endo- and exopeptidases, leading to a significantly prolonged plasma half-life.[1][2] Furthermore, by removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide. This can lead to improved passive diffusion across cell membranes and, consequently, enhanced oral bioavailability.[1][3][4] The immunosuppressant cyclosporine A, a naturally occurring peptide with seven N-methylated residues, stands as a testament to the power of this modification, possessing excellent oral bioavailability despite its size.[3][5]
This guide provides detailed protocols for the synthesis of N-methylated peptides, with a specific focus on the practical utilization of methyl 3-methyl-2-(methylamino)butanoate hydrochloride, the methyl ester of N-methyl-valine, as a starting material for creating a custom building block for solid-phase peptide synthesis (SPPS).
Core Strategies for N-Methylated Peptide Synthesis
There are two primary approaches to synthesizing N-methylated peptides:
The Building Block Approach: This involves the synthesis of an N-protected, N-methylated amino acid (a "building block") which is then incorporated into the peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. This method offers precise control over the location of N-methylation.
On-Resin N-Methylation: This strategy involves assembling the peptide chain on the solid support first and then selectively N-methylating specific amide nitrogens post-synthesis.[6][7] While this can be efficient for multiple methylations, it can present challenges with selectivity and completeness of the reaction.[8]
This application note will first detail the building block approach, starting from methyl 3-methyl-2-(methylamino)butanoate hydrochloride, and then provide a comparative protocol for the on-resin methylation method.
PART 1: Preparation of Fmoc-N-Me-Val-OH from Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride
The provided starting material, methyl 3-methyl-2-(methylamino)butanoate hydrochloride, is a convenient precursor for the N-methyl-valine amino acid. However, to be used in standard Fmoc-based SPPS, it must be converted into a base-labile, N-terminally protected carboxylic acid. This involves a three-step process: neutralization, Fmoc protection, and saponification.
Workflow for Building Block Synthesis
Caption: Synthesis of the Fmoc-N-Me-Val-OH building block.
Dissolve 1.0 equivalent of methyl 3-methyl-2-(methylamino)butanoate hydrochloride in deionized water.
Transfer the solution to a separatory funnel and add an equal volume of dichloromethane (DCM).
Slowly add saturated sodium bicarbonate solution while gently swirling until effervescence ceases. This indicates that the hydrochloride salt has been neutralized.
Separate the layers and extract the aqueous layer two more times with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter and concentrate the solution in vacuo to yield the free secondary amine as an oil. Proceed immediately to the next step.
Step 2: Fmoc Protection of the Secondary Amine
Dissolve the oil from Step 1 in a 1:1 mixture of 10% aqueous sodium carbonate (Na₂CO₃) and acetone.
In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in acetone.
Add the Fmoc-OSu solution dropwise to the stirring amino ester solution at room temperature.
Allow the reaction to stir overnight.
Remove the acetone in vacuo.
Extract the aqueous residue with ethyl acetate. The desired product, Fmoc-N-Me-Val-OMe, will be in the organic layer.
Wash the organic layer with 1 M HCl and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected amino ester.
Step 3: Saponification of the Methyl Ester
Causality: Saponification is necessary to convert the methyl ester into a free carboxylic acid, which is required for the subsequent amide bond formation during SPPS. A mild base like lithium hydroxide is used to minimize the risk of racemization, which can be a concern with N-methylated amino acids.[3]
Dissolve the Fmoc-N-Me-Val-OMe from Step 2 in a 3:1 mixture of THF and water.
Add 1.5 equivalents of lithium hydroxide (LiOH) and stir the reaction at room temperature.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Once complete, acidify the reaction mixture to a pH of ~2 with 1 M HCl.
Extract the product into ethyl acetate three times.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
The resulting solid can be purified by column chromatography or recrystallization to yield pure Fmoc-N-Me-Val-OH.
PART 2: Incorporating Fmoc-N-Me-Val-OH into Solid-Phase Peptide Synthesis
The primary challenge when using N-methylated amino acids in SPPS is the steric hindrance caused by the methyl group, which significantly reduces the nucleophilicity of the N-terminal amine of the subsequent residue.[10][11] This makes the coupling step more difficult and can lead to incomplete reactions.
This protocol assumes a standard Fmoc-SPPS workflow on a resin-bound peptide with a free N-terminal amine.
Reagents and Conditions:
Parameter
Standard Coupling
N-Methylated Coupling (Recommended)
Rationale for Change
Amino Acid
3-5 eq. Fmoc-AA-OH
3-5 eq. Fmoc-N-Me-Val-OH
N/A
Coupling Reagent
HBTU, DIC/HOBt
HATU , HCTU, or COMU (3-5 eq.)
Uronium/aminium-based reagents like HATU are more potent and can overcome the steric hindrance of the N-methyl group.[1]
Base
DIPEA or 2,4,6-Collidine (6-10 eq.)
DIPEA or 2,4,6-Collidine (6-10 eq.)
No change, but collidine is often preferred to minimize side reactions.
Reaction Time
30-60 minutes
2-4 hours or double coupling
The reduced reactivity necessitates a longer reaction time to ensure complete acylation.[10]
Monitoring
Kaiser Test
Chloranil or Isatin Test
The Kaiser test gives a false negative with secondary amines; alternative tests are required to monitor completion.
Enhancement
Room Temperature
Microwave Irradiation (Optional)
Microwave energy can significantly accelerate the sluggish coupling reaction.[11]
Step-by-Step Coupling Procedure:
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF).
Pre-activation: In a separate vessel, dissolve Fmoc-N-Me-Val-OH (3-5 eq.), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes at room temperature.[1]
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
Monitoring: Take a small sample of the resin and perform a chloranil test. If the test is positive (indicating free amine), repeat the coupling step (a "double couple").
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.[1]
PART 3: Alternative Strategy - On-Resin N-Methylation
For comparison, an on-resin methylation protocol based on the Fukuyama-Mitsunobu reaction is presented. This method introduces the methyl group after the amino acid has been incorporated into the peptide chain.
Protocol for On-Resin N-Methylation:
Step 1: Sulfonylation (Protection of the N-terminal amine)
Swell the peptide-bound resin (1 equivalent) in NMP for 15 minutes.
Prepare a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) and collidine (4 equivalents) in NMP.
Add the solution to the resin and shake for 15-30 minutes at room temperature.[1]
Wash the resin thoroughly with NMP (3x) and DCM (3x).
Step 2: Methylation
Prepare a solution of triphenylphosphine (5 equivalents) and diisopropyl azodicarboxylate (DIAD) (5 equivalents) in THF.
Add this solution to the resin, followed by methanol (10 equivalents).
Shake the reaction mixture for 30 minutes at room temperature.
Wash the resin with THF (3x) and DCM (3x).
Step 3: Deprotection of the Sulfonamide
Prepare a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in NMP.
Add the solution to the resin and shake for 5 minutes at room temperature.[1]
Repeat this deprotection step one more time.
Wash the resin thoroughly with NMP (3x) and DCM (3x). The N-methylated peptide is now ready for the next coupling cycle.
Conclusion
The incorporation of N-methylated amino acids is a powerful strategy for enhancing the drug-like properties of therapeutic peptides. While presenting synthetic challenges, these can be overcome with specialized protocols.[10][11] The use of methyl 3-methyl-2-(methylamino)butanoate hydrochloride as a precursor allows for the cost-effective synthesis of a custom Fmoc-N-Me-Val-OH building block. Successful incorporation of this and other N-methylated residues via SPPS requires optimized coupling conditions, including the use of potent activating reagents like HATU and extended reaction times, to drive the reaction to completion. Careful monitoring with appropriate tests, such as the chloranil test, is crucial for ensuring the integrity of the final peptide product.
References
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]
Chatterjee, J., et al. (2021). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]
Millard, M., & Barlos, K. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology. Springer. [Link]
LifeTein. (2025). Should My Peptide Be Methylated?. [Link]
Li, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
Li, X., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
NextSDS. (n.d.). methyl 3-methyl-2-(methylamino)butanoate hydrochloride — Chemical Substance Information. [Link]
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]
Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
ChemSrc. (n.d.). Methyl (2R)-2-amino-3-methyl-butanoate hydrochloride | CAS 7146-15-8. [Link]
Vinogradov, A., et al. (2019). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 18, 409–421. [Link]
methyl 3-methyl-2-(methylamino)butanoate hydrochloride applications in small molecule drug discovery
Executive Summary The development of ultra-potent small molecule payloads for Antibody-Drug Conjugates (ADCs) requires precise structural engineering to balance cytotoxicity, membrane permeability, and systemic stability...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of ultra-potent small molecule payloads for Antibody-Drug Conjugates (ADCs) requires precise structural engineering to balance cytotoxicity, membrane permeability, and systemic stability. Methyl 3-methyl-2-(methylamino)butanoate hydrochloride (CAS: 138326-61-1)[1], commonly known as N-methylvaline methyl ester hydrochloride (HCl·MeVal-OMe), serves as a critical N-terminal building block in the synthesis of auristatins, most notably Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF)[2].
This technical guide provides researchers and drug development professionals with an in-depth mechanistic rationale, structural insights, and a self-validating synthetic protocol for utilizing HCl·MeVal-OMe in the discovery and scale-up of novel tubulin-inhibiting payloads.
Mechanistic Rationale: The Role of N-Methylation in Auristatins
The incorporation of N-methylvaline at the N-terminus of the auristatin pentapeptide scaffold is not merely a structural anomaly; it is a highly optimized evolutionary and synthetic design choice that dictates the pharmacokinetic and pharmacodynamic profile of the payload[3].
Conformational Rigidity and Target Affinity
N-methylation of the valine residue restricts the rotational freedom of the peptide backbone (Ramachandran angles), locking the molecule into a bioactive conformation. Crystallographic studies of tubulin inhibitors bound to the vinca site reveal that the N-methylvaline residue forms a critical, strong interaction with the Asp197 residue of the β-tubulin subunit[3]. This anchoring effect is essential for the picomolar IC50 values observed in MMAE-based ADCs.
Lipophilicity and the "Bystander Effect"
The substitution of a primary amine with a secondary, N-methylated amine removes a hydrogen bond donor. This subtle modification significantly increases the lipophilicity and membrane permeability of the cleaved payload[4]. When the ADC is internalized and degraded in the lysosome of a target-positive tumor cell, the highly permeable MMAE diffuses across the cell membrane to eradicate adjacent, target-negative tumor cells—a phenomenon known as the "bystander effect"[3]. Structural optimization replacing N-methylvaline with more hydrophilic residues (e.g., N-methylserine) results in a >50-fold loss in free drug cytotoxicity due to reduced permeability[4].
Figure 1: Mechanism of action of MMAE-based ADCs, highlighting the role of the highly permeable MeVal N-terminus in driving the bystander effect.
Synthetic Challenges: Overcoming Steric Hindrance
The synthesis of N-methylated peptides is notoriously difficult. The secondary amine of HCl·MeVal-OMe is highly sterically hindered, making standard acylation protocols inefficient[5].
When utilizing standard HOBt-based coupling reagents (such as PyBOP or DCC/HOBt), the reaction generates a benzotriazolyl ester intermediate. This intermediate is often too bulky and weakly reactive to efficiently acylate the hindered secondary amine, leading to prolonged reaction times, incomplete coupling, and significant epimerization (racemization) of the chiral center[5].
Causality of Reagent Selection: The PyBroP Advantage
To bypass this limitation, halogenophosphonium salts—specifically PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate)—are the reagents of choice[5]. PyBroP does not form a bulky active ester; instead, it generates a highly reactive acylphosphonium intermediate . This intermediate is exceptionally electrophilic and small enough to be attacked by the hindered N-methyl amine of MeVal-OMe, driving the coupling to completion rapidly while preserving stereochemical integrity[5].
Quantitative Analysis of Coupling Efficacy
The following table summarizes the performance of various coupling reagents when reacting sterically hindered N-methylated amino acids.
Coupling Reagent
Active Intermediate
Typical Yield (72h)
Epimerization (DL %)
Suitability for MeVal
PyBroP
Acylphosphonium
>90%
<2%
Optimal
PyCloP
Acylphosphonium
>85%
<2%
Excellent
DIC / Oxyma
Active Ester
~75%
~5%
Moderate
PyBOP
Benzotriazolyl Ester
<60%
>15%
Poor
Table 1: Comparison of coupling efficiencies for N-methylated amino acids. Data synthesized from comparative studies on halogenophosphonium salts[5].
Experimental Protocol: Scale-Up Synthesis of the MMAE N-Terminal Domain
This self-validating protocol details the convergent coupling of HCl·MeVal-OMe to the tetrapeptide fragment (Val-Dil-Dap-Norephedrine) to yield MMAE[2].
Preparation of the Tetrapeptide Free Amine :
Dissolve the Val-Dil-Dap-Norephedrine fragment (1.0 eq) in a 1:1 mixture of anhydrous DCM and DMF under an inert argon atmosphere.
Self-Validation Checkpoint 1: Perform a Chloranil test (specific for secondary amines) or a standard Kaiser test (for primary amines, depending on the specific Val derivative used) to confirm the complete deprotection of the N-terminus prior to coupling.
Activation of HCl·MeVal-OMe :
In a separate, dry round-bottom flask, suspend HCl·MeVal-OMe (1.5 eq) and PyBroP (1.5 eq) in anhydrous DCM. Chill the suspension to 0–5°C using an ice bath[2].
Base-Promoted Intermediate Generation :
Add DIPEA (4.0 eq) dropwise to the chilled suspension over 15 minutes.
Causality: The base serves a dual purpose: it neutralizes the hydrochloride salt of the MeVal-OMe to liberate the nucleophilic secondary amine, and it drives the formation of the highly reactive acylphosphonium intermediate[5].
Coupling Reaction :
Transfer the activated MeVal-OMe solution dropwise into the tetrapeptide solution, maintaining the temperature at 0–5°C for the first hour to prevent thermal degradation or epimerization[2]. Allow the reaction mixture to slowly warm to room temperature and stir for 16–24 hours[2].
Self-Validation Checkpoint 2: Monitor the reaction via analytical RP-HPLC (UV detection at 214 nm). The coupling is deemed complete when the tetrapeptide peak area is <2% of the total integrated area.
Work-Up and Precipitation :
Quench the reaction by adding purified water (10 volumes relative to the reaction mixture) to precipitate the crude MMAE product[2]. Filter the resulting solid and wash sequentially with 1N HCl (to remove unreacted amines and DIPEA), saturated NaHCO3, and brine.
Purification :
Dry the crude product under vacuum. For pharmaceutical-grade applications, subject the crude material to preparative HPLC or controlled crystallization to achieve >99% purity[2].
Figure 2: Convergent synthetic workflow for the PyBroP-mediated coupling of HCl·MeVal-OMe to yield MMAE.
Coste, J., et al. "Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application." Journal of Organic Chemistry. URL:[Link]
Lerchen, H. G., et al. "An Auristatin Payload with Improved Tolerability and Modified Bystander Activity." ACS Medicinal Chemistry Letters. URL:[Link]
Jackson, D., et al. "Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux–positive Tumor Models." Molecular Cancer Therapeutics (AACR). URL:[Link]
Application Note: Scale-Up Synthesis of Auristatin APIs Using Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride
Executive Summary The synthesis of highly potent active pharmaceutical ingredients (HPAPIs), particularly auristatins used as payloads in Antibody-Drug Conjugates (ADCs), requires building blocks of exceptional stereoche...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly potent active pharmaceutical ingredients (HPAPIs), particularly auristatins used as payloads in Antibody-Drug Conjugates (ADCs), requires building blocks of exceptional stereochemical purity. Methyl 3-methyl-2-(methylamino)butanoate hydrochloride (commonly known as N-methyl-L-valine methyl ester hydrochloride, or MeVal-OMe·HCl) is the critical N-terminal precursor for synthesizing Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF)[1]. This application note provides a comprehensive, field-proven methodology for utilizing this building block in the convergent scale-up synthesis of MMAE, emphasizing mechanistic causality, process controls, and high-efficiency peptide coupling.
Scientific Grounding & Mechanistic Rationale
The Structural Importance of N-Methylvaline
MMAE is a synthetic pentapeptide analog of dolastatin 10, consisting of the sequence: MeVal-Val-Dil-Dap-Doe[2]. The N-terminal monomethyl valine (MeVal) residue is not merely structural; it is functionally paramount. Crystallographic studies of MMAE bound to tubulin reveal that the N-methyl group of MeVal interacts strongly with the Asp197 residue at the vinca alkaloid binding site, driving its picomolar cytotoxicity[3]. Furthermore, the hydrophobic nature of this N-terminal residue governs the membrane permeability of the cleaved payload. This permeability is the exact mechanism that enables the "bystander killing" effect—allowing the drug to diffuse out of the targeted antigen-positive tumor cell and eradicate neighboring heterogeneous cancer cells[3].
Causality: Why Start with the Methyl Ester Hydrochloride?
Synthesizing N-methylated amino acids directly as free carboxylic acids is notoriously difficult due to their zwitterionic nature, high water solubility, and propensity for epimerization. By isolating the building block as MeVal-OMe·HCl , chemists achieve a highly crystalline, stable salt that guarantees >99.5% enantiomeric excess (ee). The methyl ester protects the carboxyl moiety during N-terminal functionalization, preventing the spontaneous formation of diketopiperazines—a common failure mode in N-methyl peptide synthesis[4].
The integration of MeVal-OMe·HCl into the MMAE backbone follows a strict sequence: N-protection, controlled saponification, and sterically hindered peptide coupling.
Convergent synthetic workflow for MMAE utilizing MeVal-OMe·HCl as the N-terminal precursor.
Step-by-Step Experimental Protocols
Protocol A: N-Terminal Protection (Synthesis of Fmoc-MeVal-OMe)
Objective: Protect the secondary amine to prevent self-condensation during subsequent activation steps.
Solubilization: Suspend MeVal-OMe·HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes) under a nitrogen atmosphere.
Free-Basing: Cool the reactor to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Causality: A slight excess of DIPEA is required to fully neutralize the hydrochloride salt and maintain a basic environment for the protection step.
Protection: Add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 eq) in portions. Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl to prevent the formation of highly reactive, epimerization-prone intermediates.
Workup: Stir for 4 hours at room temperature. Wash the organic layer with 5% KHSO4 (aq) to remove unreacted DIPEA, followed by brine. Dry over Na2SO4 and concentrate under vacuum.
Protocol B: Controlled Saponification (Synthesis of Fmoc-MeVal-OH)
Objective: Hydrolyze the methyl ester to liberate the carboxylic acid while preserving the labile alpha-chiral center.
Solvent System: Dissolve the crude Fmoc-MeVal-OMe in a 3:1 mixture of Tetrahydrofuran (THF) and Water.
Hydrolysis: Cool the mixture to strictly 0°C. Add Lithium Hydroxide monohydrate (LiOH·H2O) (1.2 eq) portion-wise. Causality: LiOH is utilized instead of NaOH or KOH because the lithium cation coordinates with the carbonyl oxygens, providing a milder hydrolysis environment that actively suppresses base-catalyzed racemization of the N-methylated chiral center.
Quenching: Monitor via HPLC. Upon completion (< 2 hours), acidify the mixture to pH 2.5 using 1M HCl at 0°C. Extract the product into Ethyl Acetate (EtOAc), wash with brine, and evaporate to yield Fmoc-MeVal-OH.
Protocol C: Sterically Hindered Peptide Coupling (Assembly of Fmoc-MMAE)
Objective: Couple the sterically hindered N-methylated amino acid to the bulky Valine residue of the tetrapeptide acceptor (H-Val-Dil-Dap-Doe).
Activation: Dissolve Fmoc-MeVal-OH (1.2 eq) and the tetrapeptide H-Val-Dil-Dap-Doe (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF)[1].
Coupling Reagents: Add HATU (1.2 eq) and HOAt (1.2 eq), followed by DIPEA (2.5 eq) at 0°C. Causality: Standard carbodiimides (EDC/DCC) fail here due to the severe steric clash between the N-methyl group and the isopropyl side chain of Valine, often resulting in N-carboxyanhydride formation[4]. HATU/HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester that forces the coupling to completion.
Isolation: Stir for 12 hours at room temperature. Precipitate the crude Fmoc-MMAE by adding the reaction mixture dropwise into cold purified water[1]. Filter and purify via reverse-phase preparative HPLC.
Data Presentation: Optimization of N-Methyl Coupling
The coupling of Fmoc-MeVal-OH to the Valine residue is the primary bottleneck in MMAE synthesis. The table below summarizes the causality behind reagent selection based on process optimization data.
Coupling Reagent System
Additive
Yield (%)
Epimerization (D-MeVal)
Mechanistic Outcome / Causality
EDC / HOBt
DIPEA
42%
> 5.0%
Fails due to steric hindrance; high N-carboxyanhydride byproduct.
PyBroP
DIPEA
85%
< 2.0%
Halogenated phosphonium reagent overcomes sterics but risks slight epimerization[4].
BEP
DIPEA
91%
< 0.5%
Excellent efficiency for N-methylated peptides; highly stable intermediate[4].
HATU / HOAt
DIPEA
94%
< 0.5%
Optimal. Superior leaving group (OAt) drives rapid amidation, locking stereochemistry.
Scale-Up & Process Control (Trustworthiness)
Rotameric HPLC Monitoring: Auristatins naturally exist in a dynamic equilibrium of cis and trans amide bond rotamers[2]. During In-Process Control (IPC) HPLC analysis, Fmoc-MMAE will present as a split peak. Analysts must heat the analytical column to 60°C to coalesce the rotamers into a single peak for accurate purity quantification.
HPAPI Containment: MMAE exhibits an Occupational Exposure Limit (OEL) of < 0.1 µg/m³. All powder handling of the final deprotected MMAE must be conducted within a negative-pressure isolator system equipped with SafeBridge Category 4 containment protocols.
Application Note: Reconstitution and Handling Protocols for N-Methyl-L-Valine Methyl Ester Hydrochloride in In Vitro Biological Assays
Executive Summary The strategic modification of peptide backbones via N-methylation is a critical tool in modern drug development. Incorporating residues like N-methyl-L-valine enhances proteolytic stability, increases m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The strategic modification of peptide backbones via N-methylation is a critical tool in modern drug development. Incorporating residues like N-methyl-L-valine enhances proteolytic stability, increases membrane permeability (lipophilicity), and alters the conformational dynamics of amide bonds[1][2]. N-Methyl-L-valine methyl ester hydrochloride (H-MeVal-OMe·HCl) serves as a vital precursor and control compound in these biological evaluations[3].
However, handling this compound for in vitro assays presents two distinct physicochemical challenges: the hydrolytic lability of the methyl ester and the acidic nature of the hydrochloride salt. This application note provides a self-validating, step-by-step protocol for the reconstitution of H-MeVal-OMe·HCl, ensuring structural integrity and preventing pH-induced artifacts in cell-based assays.
Physicochemical Profiling
Understanding the quantitative properties of H-MeVal-OMe·HCl is the first step in designing a reliable experimental workflow.
Table 1: Physicochemical Properties of N-Methyl-L-Valine Methyl Ester Hydrochloride
Property
Value
Operational Implication
Chemical Name
N-Methyl-L-valine methyl ester hydrochloride
Active ester; susceptible to enzymatic/chemical cleavage.
Contains an HCl equivalent that will dissociate in solution.
Molecular Weight
181.66 g/mol
Used for precise molarity calculations (18.17 mg/mL = 100 mM).
Appearance
White to off-white crystalline solid
Visual QC: Discard if discoloration or clumping is observed.
Stability
Moisture sensitive
Must be handled in dry conditions to prevent degradation[4].
Storage (Solid)
0–8°C (Desiccated)
Prevents ambient moisture from initiating ester hydrolysis[3].
Rationale for Solvent Selection: The Causality of Reconstitution
A common pitfall in in vitro assay preparation is the assumption that water-soluble salts should be dissolved directly into aqueous media. For amino acid methyl esters, this approach compromises experimental integrity.
Table 2: Solvent Selection Matrix
Solvent System
Suitability
Causality & Mechanistic Rationale
Anhydrous DMSO
Optimal (Stock)
Prevents nucleophilic attack by water. Amino acid methyl esters undergo premature chemical hydrolysis in aqueous environments over time[5]. DMSO ensures long-term stability at -20°C.
Unbuffered Water
Sub-optimal
Dissolving an HCl salt at high concentrations (e.g., >10 mM) in unbuffered water releases equimolar hydrochloric acid, drastically lowering the pH and causing localized cytotoxicity.
PBS / HEPES Buffer
Optimal (Working)
High buffering capacity neutralizes the HCl salt upon dilution, mimicking physiological pH (7.4) required for cell viability and receptor binding assays.
Experimental Workflow & Reconstitution Protocol
Workflow for the reconstitution and pH-stabilized dilution of N-Me-Val-OMe·HCl for in vitro assays.
Phase 1: Preparation of 100 mM Master Stock Solution
Equilibration: Remove the sealed vial of H-MeVal-OMe·HCl from 4°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which provides the water necessary for premature ester hydrolysis[4][5].
Weighing: Rapidly weigh 18.17 mg of the compound using an analytical balance.
Dissolution: Add exactly 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to the vial. Vortex gently until the crystalline solid is completely dissolved.
Aliquoting: Divide the 100 mM stock into 20 µL to 50 µL single-use aliquots in sterile microcentrifuge tubes. Purge tubes with argon or nitrogen gas if available, and immediately transfer to -20°C.
Phase 2: Preparation of Aqueous Working Solutions
Thawing: Thaw a single DMSO aliquot at room temperature immediately prior to the assay. Do not subject aliquots to freeze-thaw cycles.
Dilution: Dilute the stock directly into a strongly buffered assay medium (e.g., 1X PBS or HEPES-buffered DMEM) to achieve your target concentration (typically 1 µM – 100 µM). Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity.
pH Verification (Critical Step): Because the compound is an HCl salt, verify the pH of the final working solution. If preparing concentrations higher than 1 mM, the buffering capacity of standard media may be overwhelmed. Adjust back to pH 7.4 using 0.1 N NaOH if necessary.
Quality Control & Self-Validating Systems
To ensure the trustworthiness of the experimental data, the protocol must be self-validating:
Visual pH Validation: Incorporate a pH-indicator (e.g., phenol red) into the assay medium. A rapid color shift from red to yellow upon compound addition indicates incomplete buffering of the HCl salt, flagging the solution as cytotoxic before it touches the cells.
Chromatographic QC: If DMSO stock aliquots are stored for longer than 3 months, validate structural integrity via LC-MS. The presence of a peak corresponding to the free acid (N-methyl-L-valine, MW ~131.17 g/mol ) indicates ester hydrolysis[5], and the batch must be discarded.
Mechanistic Insights in In Vitro Assays
When utilizing H-MeVal-OMe·HCl in biological assays, researchers must account for how the N-methyl group and the ester dictate molecular behavior:
Receptor Binding Dynamics: N-methylation introduces significant steric bulk and eliminates the amide proton, resulting in a loss of hydrogen-bonding capacity. This can drastically alter receptor binding affinity compared to unmethylated counterparts[6].
Serum Stability Assays: If the assay involves human or animal serum, be aware that ubiquitous esterases will rapidly cleave the methyl ester, converting the compound to the free N-methyl-L-valine[2]. If the intact ester is the required active pharmacophore, assays must be conducted in serum-free media or in the presence of esterase inhibitors.
References
PubMed/NIH. "Effect of N-methylation of selected peptide bonds on the biological activity of insulin." National Institutes of Health. Available at: [Link]
Indian Journal of Pharmaceutical Sciences. "Synthesis, Hydrolysis Kinetics and Pharmacodynamic Profile of Novel Prodrugs of Flurbiprofen." IJPS. Available at:[Link]
ACS Publications. "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews. Available at:[Link]
Application Note & Standard Operating Procedure: Handling, Storage, and Synthetic Application of Methyl 3-methyl-2-(methylamino)butanoate hydrochloride
Executive Summary Methyl 3-methyl-2-(methylamino)butanoate hydrochloride, commonly referred to as N-Methyl-L-valine methyl ester hydrochloride, is a highly specialized chiral building block utilized extensively in advanc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride, commonly referred to as N-Methyl-L-valine methyl ester hydrochloride, is a highly specialized chiral building block utilized extensively in advanced peptide synthesis and pharmaceutical drug development[1]. The strategic incorporation of N-methylated amino acids into peptide backbones is a proven methodology to enhance proteolytic stability, modulate conformational rigidity, and significantly improve cellular membrane permeability[2].
Crucially, this compound serves as an indispensable precursor in the synthesis of auristatin-class highly potent active pharmaceutical ingredients (HPAPIs), such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). In these molecules, the N-methyl-L-valine moiety at the C-terminus is specifically engineered to confer the membrane-permeable characteristics required for the payload's efficacy in Antibody-Drug Conjugates (ADCs) once cleaved within the tumor microenvironment[3].
Physicochemical Profile & Causality of Degradation
Understanding the physicochemical nature of N-Methyl-L-valine methyl ester hydrochloride is critical for maintaining its structural integrity. The compound is supplied as a hydrochloride salt to stabilize the secondary amine, thereby preventing premature cyclization, epimerization, or oxidation[4]. However, this salt form renders the compound highly moisture-sensitive[5]. Exposure to atmospheric humidity leads to the deliquescence of the salt and subsequent hydrolysis of the methyl ester. If degraded, the introduced water will rapidly quench highly reactive, moisture-sensitive coupling reagents (e.g., HATU, COMU) in downstream anhydrous reactions, leading to complete synthetic failure[5][6].
Moisture sensitive; Incompatible with strong oxidizing agents[5]
Standard Operating Procedure (SOP): Handling & Storage
To ensure a self-validating system where degradation is proactively prevented, the following handling protocols must be strictly adhered to:
Engineering Controls: Always handle the compound within a certified chemical fume hood. The fine powder is classified as harmful by inhalation and skin contact[5][8].
Personal Protective Equipment (PPE): Operators must wear standard laboratory clothing, chemical-resistant gloves (nitrile, minimum 4 mil thickness), and safety goggles[8].
Storage & Transfer Protocol:
Store the primary container in a desiccator maintained at 2°C to 8°C[7].
Critical Causality Step: Before opening, allow the sealed container to equilibrate to room temperature for at least 30 to 45 minutes. Opening a cold container will cause immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating ester hydrolysis.
Weigh the required mass rapidly using an analytical balance.
After use, purge the headspace of the primary container with a dry inert gas (Nitrogen or Argon) to displace atmospheric moisture before tightly resealing[5].
Expertise & Experience: The secondary amine of N-methylvaline is notoriously difficult to couple. The steric bulk of the N-methyl group, combined with the adjacent branched isopropyl side chain of the valine moiety, significantly reduces the nucleophilicity of the amine[2][6]. Standard carbodiimide coupling reagents (like DCC or EDC) often result in incomplete reactions and promote epimerization (stereomutation) of the incoming amino acid via oxazolone formation[6]. Therefore, highly reactive uronium/aminium salts such as HATU, combined with a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA/Hünig's base), are strictly required to drive the reaction forward efficiently[9][10].
Step-by-Step Solution-Phase Coupling Methodology
Preparation of the Free Amine: Dissolve N-Methyl-L-valine methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere[10].
Neutralization (Freebasing): Add DIEA (3.0 to 4.0 eq) dropwise to the solution while stirring at room temperature. Causality: Excess base is required not only to neutralize the hydrochloride salt (freebasing the secondary amine) but also to facilitate the deprotonation steps in the subsequent HATU coupling mechanism[9][10].
Activation of Incoming Amino Acid: In a separate dry flask, dissolve the N-protected amino acid (e.g., Fmoc-AA-OH or Cbz-AA-OH, 1.2 eq) and HATU (1.2 eq) in anhydrous DCM/DMF[10]. Stir for 5–10 minutes to form the highly reactive O-At active ester.
Coupling Reaction: Transfer the activated amino acid solution to the flask containing the freebased N-methylvaline.
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor the disappearance of the N-methylvaline starting material via LC-MS (target <3% remaining starting material)[10].
Workup & Purification: Once complete, quench the reaction with a saturated aqueous solution of citric acid to remove excess unreacted amines and DIEA. Wash the organic layer sequentially with saturated sodium bicarbonate (to remove acidic byproducts) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide[10].
Workflow Visualization
Figure 1: Synthetic workflow for incorporating N-Methyl-L-valine into an ADC payload.
Technical Support Center: Preventing Racemization of Methyl 3-methyl-2-(methylamino)butanoate hydrochloride during Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevent...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization when using methyl 3-methyl-2-(methylamino)butanoate hydrochloride (L-N-Methyl-Valine Methyl Ester Hydrochloride) in coupling reactions. Maintaining stereochemical integrity is paramount for the biological activity and therapeutic efficacy of your target molecules, and this resource is designed to help you navigate the unique challenges posed by N-methylated amino acids.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The answers are designed to help you identify the root cause of the issue and implement effective solutions.
Q1: I'm observing a significant amount of the diastereomer in my final product after coupling. What are the likely causes?
The presence of a significant amount of the undesired diastereomer is a clear indication that racemization has occurred at the chiral center of the N-methyl-valine residue during the coupling step. N-methylated amino acids are particularly susceptible to racemization.[1] Unlike their primary amino acid counterparts, they cannot form the typical oxazolone intermediate, which is a primary pathway for racemization.[1][2] Instead, they are believed to racemize through two principal mechanisms:
Oxazolium-5-oxide Intermediate Formation: The activated N-acyl N-methylamino acid can cyclize to form a planar, pseudoaromatic oxazolonium salt intermediate. This intermediate is achiral, and subsequent attack by the amine nucleophile can occur from either face, leading to a mixture of stereoisomers.[1][3]
Direct Enolization (α-Proton Abstraction): The absence of a proton on the amide nitrogen makes the α-proton on the chiral carbon more acidic and thus more susceptible to being removed by a base.[1] This direct abstraction forms a planar enolate intermediate, which loses its stereochemical information. Reprotonation or reaction with the amine can then yield both enantiomers.[4]
Several experimental factors can promote these racemization pathways:
Inappropriate Coupling Reagent: Highly reactive, unstable intermediates generated by some coupling reagents (especially standard carbodiimides like DCC or EDC used alone) provide a larger window of opportunity for racemization to occur.[1][5]
Excessively Strong or Sterically Unhindered Base: The base used to neutralize the hydrochloride salt and facilitate the reaction can directly abstract the α-proton. Stronger bases or those with less steric hindrance (like triethylamine) can accelerate this process.[6]
High Reaction Temperature: Increased temperature accelerates all reactions, including the competing racemization pathways.[1][4]
Polar Solvents: Polar solvents can stabilize the charged intermediates involved in racemization, thereby promoting their formation.[3]
Presence of Salts: The hydrochloride salt of the incoming amine or the triethylamine hydrochloride formed after neutralization can increase the ionic strength of the solution, which has been shown to promote racemization.[3]
troubleshooting poor solubility of methyl 3-methyl-2-(methylamino)butanoate hydrochloride in DMF
Topic: Poor Solubility of Methyl 3-methyl-2-(methylamino)butanoate hydrochloride in DMF Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Ap...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Poor Solubility of Methyl 3-methyl-2-(methylamino)butanoate hydrochloride in DMF
Target Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflow bottlenecks in peptide synthesis and organic coupling reactions. A highly common, yet frustrating, issue is the poor solubility of amino acid ester hydrochlorides—specifically sterically hindered secondary amine salts like methyl 3-methyl-2-(methylamino)butanoate hydrochloride (N-methyl-L-valine methyl ester hydrochloride)—in N,N-Dimethylformamide (DMF).
This guide provides a mechanistic breakdown of this issue, field-proven troubleshooting protocols, and a self-validating framework to ensure your downstream reactions succeed.
Mechanistic Root Cause: The "Why" Behind the Insoluble Salt
To troubleshoot effectively, we must first understand the causality of the solubility failure.
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride is a highly crystalline, ionic compound. DMF is a polar aprotic solvent. While DMF possesses a high dielectric constant (
ϵ≈36.7
at 25 °C) and a strong dipole moment (3.86 D), earning it the reputation of a "universal solvent"[1][2], it fundamentally lacks hydrogen bond donors .
Because it lacks H-bond donors, pure DMF cannot effectively solvate the chloride anion (
Cl−
) of the amine salt. This inability to stabilize the "naked" anion means the solvent cannot overcome the high lattice energy of the hydrochloride crystal. Furthermore, the N-methyl group and the isopropyl side-chain of the valine derivative add steric bulk, which alters crystal packing and creates a kinetic barrier to dissolution.
Troubleshooting Workflow
The following decision tree dictates the optimal strategy based on your downstream chemical requirements.
Workflow for troubleshooting amino acid ester hydrochloride solubility in DMF.
Standard Operating Procedures (SOPs)
SOP 1: In Situ Free-Basing (The Industry Standard)
In most synthetic applications (such as amide bond formation or alkylation), the reactive species required is the free secondary amine. By neutralizing the HCl salt with a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA), you generate the free amine, which is highly soluble in DMF[3].
Step-by-Step Methodology:
Weigh 1.0 equivalent of methyl 3-methyl-2-(methylamino)butanoate hydrochloride.
Suspend the solid in anhydrous DMF to achieve a target concentration of 0.1 M to 0.5 M.
Add 1.1 to 1.5 equivalents of DIPEA dropwise to the suspension at room temperature[4].
Agitate the mixture via magnetic stirring or vortexing for 2–5 minutes.
Self-Validation Check: Observe the reaction vessel. The heavy crystalline suspension will clarify as the free amine is generated and dissolves. (Note: A faint, fine haze may remain if the resulting DIPEA·HCl byproduct exceeds its solubility limit in DMF, but this will not interfere with downstream coupling reactions[5]).
SOP 2: Ultrasonic-Assisted Solvation
If the intact hydrochloride salt must be maintained (e.g., to prevent premature side-reactions prior to the addition of a coupling reagent), mechanical disruption of the crystal lattice is required. Ultrasonication provides cavitation energy that reduces particle size and accelerates dissolution kinetics[6].
Step-by-Step Methodology:
Suspend the amino acid ester hydrochloride in DMF.
Seal the vessel tightly under an inert atmosphere (Argon/N2) to prevent atmospheric moisture absorption, as DMF is highly hygroscopic[2].
Place the sealed vessel in an ultrasonic bath maintained at 30 °C[6].
Sonicate for 15–30 minutes until a fine, homogenous dispersion or clear solution is achieved. Proceed immediately to the next synthetic step to prevent re-crystallization.
SOP 3: Protic Co-Solvent Modification
If pure DMF fails and your chemistry is insensitive to protic solvents, modifying the solvent system can force dissolution.
Step-by-Step Methodology:
Prepare a solvent mixture of DMF containing 5–10% (v/v) Methanol (MeOH).
Suspend the hydrochloride salt in the mixture and stir.
Self-Validation Check: The protic co-solvent provides the necessary hydrogen bond donors to solvate the chloride anion, breaking the crystal lattice rapidly. The solution should become completely transparent.
Quantitative Strategy Comparison
Troubleshooting Strategy
Reagent / Condition
Key Quantitative Parameter
Mechanism of Action
Typical Success Rate
In Situ Free-Basing
DIPEA or TEA
1.1 – 1.5 equivalents
Chemical neutralization to free amine
>95% (Gold Standard)
Protic Co-solvent
Methanol (MeOH)
5 – 10% (v/v)
Anion solvation via H-bonding
>90% (If compatible)
Ultrasonic Agitation
Ultrasonic Bath
30 °C for 15–30 mins
Mechanical lattice disruption
~60% (Kinetic only)
Frequently Asked Questions (FAQs)
Q: Why does my solution turn yellow when I heat the DMF to force the salt to dissolve?A: DMF is thermally sensitive over time. Upon prolonged heating, especially in the presence of trace moisture or acidic/basic impurities, DMF hydrolyzes into dimethylamine and formic acid[2]. This degradation causes discoloration and introduces reactive amine impurities that will ruin your coupling reactions. Avoid heating above 40 °C; use in situ free-basing instead.
Q: Can I use Pyridine instead of DIPEA to free-base the N-methylvaline methyl ester?A: No. Pyridine is too weak of a base (
pKa≈5.2
) to quantitatively deprotonate an alkyl secondary amine hydrochloride (
pKa≈9−10
). DIPEA (
pKa≈10.5
) or TEA (
pKa≈10.7
) are required to efficiently shift the equilibrium, release the free amine, and achieve dissolution[3].
Q: I added DIPEA, but there is still a slight white precipitate. Did the dissolution fail?A: Not necessarily. While the free secondary amine is entirely soluble in DMF, the byproduct of the neutralization—DIPEA hydrochloride—has limited solubility in DMF depending on the molarity[5]. If the heavy, granular crystals of your starting material have been replaced by a fine, cloudy suspension, the free-basing was successful. You can proceed with your reaction.
References
[1] N,N-Dimethylformamide: Polarity and Application | Source: ChemicalBook | URL:1
optimizing reaction conditions for methyl 3-methyl-2-(methylamino)butanoate hydrochloride synthesis
Welcome to the Technical Support Hub for the synthesis of methyl 3-methyl-2-(methylamino)butanoate hydrochloride (commonly referred to as N-methyl-L-valine methyl ester hydrochloride). This sterically hindered, N-methyla...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Hub for the synthesis of methyl 3-methyl-2-(methylamino)butanoate hydrochloride (commonly referred to as N-methyl-L-valine methyl ester hydrochloride). This sterically hindered, N-methylated amino acid derivative is a critical building block in the development of macrocyclic peptides, peptidomimetics, and advanced proteasome inhibitors[1].
This guide is designed for drug development professionals and synthetic chemists, providing validated protocols, optimization matrices, and mechanistic troubleshooting to ensure high-yield, stereopure synthesis.
Validated Standard Operating Procedure (SOP)
The following protocol utilizes thionyl chloride (
SOCl2
) in methanol. This acts as a self-validating system: the operator can visually and analytically track the conversion of the insoluble zwitterionic starting material into the highly soluble hydrochloride salt, confirming in situ
HCl
generation and esterification progress.
Step-by-Step Methodology
Preparation: Suspend 1.0 equivalent of N-methyl-L-valine in strictly anhydrous methanol (to achieve approx. 1.0 M concentration) in a round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.
Thermal Control: Cool the suspension to 0 °C using an ice-water bath.
Activation: Dropwise add 1.2 to 1.5 equivalents of Thionyl Chloride (
SOCl2
) over 15–30 minutes.
Mechanistic Causality: The slow addition at 0 °C controls the highly exothermic reaction between
SOCl2
and methanol. This reaction generates the active esterification agent (methyl chlorosulfite) and anhydrous
HCl
gas in situ[2].
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under an inert atmosphere.
Alternative: For rapid synthesis, the mixture can be refluxed for 3.5 hours, though this requires strict monitoring to prevent trace epimerization[3].
Termination & Isolation: Evaporate the solvent under reduced pressure. To remove residual
HCl
and water, co-evaporate the resulting residue with anhydrous toluene (2 x 10 mL).
Purification: Triturate the crude oily residue with cold, anhydrous diethyl ether to induce precipitation of the hydrochloride salt. Filter and dry under high vacuum to yield a white crystalline powder.
Process Workflow & Quality Control
Workflow and QC checkpoints for N-methylvaline methyl ester HCl synthesis.
Reaction Optimization Matrix
To balance yield, throughput, and stereochemical integrity, refer to the quantitative parameters below.
Q: My reaction stalls at 70-80% conversion. How can I drive it to completion?A: N-methyl-L-valine is highly sterically hindered. The bulky N-methyl group and the isopropyl side chain shield the carboxylate from nucleophilic attack. If the reaction stalls, it is typically due to the depletion of the active chlorosulfite intermediate by trace water in the methanol.
Fix: Ensure the methanol is strictly anhydrous (<50 ppm
H2O
). If the reaction has already stalled, cool the mixture back to 0 °C, add an additional 0.2–0.5 equivalents of
SOCl2
, and resume stirring.
Q: The isolated product is a sticky gum/oil instead of a crystalline powder. What went wrong?A: The hydrochloride salt of N-methylvaline methyl ester is notoriously hygroscopic. A gummy appearance indicates the presence of trapped methanol, residual
HCl
, or atmospheric moisture absorbed during rotary evaporation.
Fix: Dissolve the gum in a minimal amount of dry dichloromethane (DCM) and co-evaporate with toluene to azeotropically remove water and
HCl
. Follow this by vigorous trituration in cold, anhydrous diethyl ether.
Q: I am detecting epimerization (D-enantiomer formation) in my downstream peptide coupling. Did the esterification cause this?A: While amino acids are generally stable against racemization in strongly acidic conditions (the protonation of the amine disfavors enolization), prolonged heating (e.g., refluxing at 65 °C) of sterically hindered substrates can lead to trace epimerization[3].
Fix: Shift from a reflux strategy to a room-temperature strategy (stirring for 16-24 hours). The lower thermal energy preserves the stereocenter while still achieving >90% conversion.
Frequently Asked Questions (FAQs)
Q: Can I use Acetyl Chloride instead of Thionyl Chloride for this synthesis?A: Yes. Acetyl chloride reacts with methanol to generate anhydrous
HCl
and methyl acetate. This is a milder alternative to
SOCl2
and avoids sulfurous byproducts. However, because it relies purely on Fischer esterification mechanics rather than forming a highly reactive intermediate like methyl chlorosulfite, it may require significantly longer reaction times (up to 24–48 hours at room temperature) to achieve full conversion for hindered N-methyl amino acids.
Q: How should I store the synthesized hydrochloride salt to prevent degradation?A: Store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -20 °C. Due to its severe hygroscopicity, you must allow the vial to warm completely to room temperature in a desiccator before opening; otherwise, atmospheric condensation will immediately degrade the powder into a sticky residue.
References
Synthetic Preparation of N-Methyl-α-amino Acids
Source: ResearchGate
URL:[Link][3]
Development of Macrocyclic Peptide-Based Proteasome Inhibitors with Enhanced Blood-Brain Barrier Penetration for Treating Brain Neoplasms
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][1]
Oxidative damage of proline residues by nitrate radicals (NO3): A kinetic and product study
Source: The Royal Society of Chemistry
URL:[Link][2]
Technical Support Center: Overcoming Steric Hindrance with Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the acylation of methyl 3-methyl-2-(methy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the acylation of methyl 3-methyl-2-(methylamino)butanoate hydrochloride (commonly known as
N
-methylvaline methyl ester hydrochloride, or HCl·H-MeVal-OMe).
This specific molecule presents a "perfect storm" of steric hindrance: the
β
-branched isopropyl side chain of the valine core, combined with the
N
-methyl group on the secondary amine, severely restricts the trajectory of incoming activated carboxylic acids. Furthermore, as a hydrochloride salt, the amine is protonated and non-nucleophilic until properly neutralized. This guide provides the causality behind common failures and self-validating protocols to ensure your success.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why is my coupling reaction yielding 0% product when using standard reagents like EDC/HOBt or HBTU?A1: Standard carbodiimides (EDC/DCC) and benzotriazole-based uronium salts (HBTU) form active esters (e.g., OBt esters) that are physically too bulky and insufficiently reactive to penetrate the massive steric shield of the
N
-methyl and isopropyl groups. The bimolecular coupling rate becomes so slow that the reaction stalls, leading to hydrolysis of the active ester or degradation before the amide bond can form (1[1]).
Q2: Which coupling reagents are mechanistically suited for this specific secondary amine?A2: You must utilize highly reactive reagents that generate smaller or more electrophilic intermediates.
Halogenophosphonium salts (PyBroP, PyCloP): These generate a highly reactive acyl bromide/chloride intermediate, which is small enough to bypass the steric bulk and acylate the amine with negligible racemization (2[2]).
Advanced Aminium/Uronium salts (HATU, COMU): HATU forms a 7-aza-OBt ester that benefits from a neighboring-group effect, accelerating the coupling. COMU, a third-generation reagent based on Oxyma, offers superior solubility and reactivity for sterically demanding couplings (3[3]).
Q3: How does the hydrochloride salt form dictate my reaction setup?A3: HCl·H-MeVal-OMe is a stable salt. The secondary amine is protonated (
−NH2+−
) and completely unreactive. You must add a non-nucleophilic base—typically
N,N
-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP)—to liberate the free amine in situ. Failure to use sufficient base (at least 2.5–3.0 equivalents relative to the salt) is the primary cause of failed couplings (4[4]).
Q4: I am observing massive epimerization of my incoming amino acid. How do I prevent this?A4: Because the steric hindrance of
N
-methylvaline slows down the desired acylation rate, the activated carboxylic acid has time to undergo reversible cyclization into an oxazolone intermediate, which rapidly epimerizes (5[5]). To suppress this, use HOAt (with HATU) or Oxyma (with COMU) as additives, maintain the activation temperature at 0 °C, and avoid pre-activating the acid for longer than 5 minutes.
Part 2: Visual Troubleshooting Workflow
Use the following diagnostic decision tree to identify and resolve the bottleneck in your specific coupling reaction.
Figure 1: Decision tree for troubleshooting sterically hindered N-methylvaline couplings.
Part 3: Quantitative Reagent Matrix
The following table synthesizes the performance of various coupling reagents specifically for
N
-methylated,
β
-branched amino acids like
N
-methylvaline.
Reagent Class
Reagent
Relative Reactivity
Epimerization Risk
Mechanistic Advantage & Notes
Aminium/Uronium
HATU
Good to Excellent
Low to Moderate
Forms highly reactive 7-aza-OBt ester. Suppresses racemization but can cause guanidinylation of the amine if used in large excess (1[1]).
Aminium/Uronium
COMU
Excellent
Low
Third-generation reagent based on Oxyma. Offers superior solubility, rapid reaction kinetics, and a safer byproduct profile than HATU (3[3]).
Halogenophosphonium
PyBroP
Good
Moderate
Generates a highly electrophilic acyl bromide intermediate. The small size of the bromide leaving group allows it to easily bypass the isopropyl steric shield (2[2]).
Phosphonium
PyAOP
Good to Excellent
Low
Highly effective for
N
-methyl amino acids. Completely avoids the risk of guanidinylation side reactions seen with uronium salts (1[1]).
Carbodiimide
EDC/HOBt
Poor to None
High
The OBt active ester is too bulky. The reaction stalls, providing ample time for the activated acid to degrade or form an oxazolone (4[4]).
Part 4: Self-Validating Experimental Protocol (HATU-Mediated Acylation)
This protocol utilizes a pre-activation strategy to maximize the generation of the active ester while minimizing side reactions. The built-in validation checkpoints ensure that you do not proceed to the next step if the chemistry has failed.
Materials Required:
Incoming Carboxylic Acid (1.2 eq)
HCl·H-MeVal-OMe (1.0 eq)
HATU (1.2 eq)
DIPEA (3.5 eq total)
Anhydrous DMF (Concentration must be
≥
0.2 M to drive bimolecular kinetics)
Step-by-Step Methodology:
Amine Liberation (Crucial Step):
Action: In Vial A, dissolve HCl·H-MeVal-OMe (1.0 eq) in a minimal amount of anhydrous DMF. Add 1.5 eq of DIPEA and stir for 5 minutes.
Causality: The hydrochloride salt must be neutralized to free the secondary amine, rendering it nucleophilic.
Validation Checkpoint 1: Spot a micro-drop of the solution onto wet broad-range pH paper. It must read pH 8–9. If it is neutral or acidic, add more DIPEA until basic.
Pre-Activation of the Carboxylic Acid:
Action: In Vial B, dissolve the incoming carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Cool to 0 °C. Add 2.0 eq of DIPEA dropwise. Stir for exactly 3–5 minutes.
Causality: Pre-activation generates the highly reactive 7-aza-OBt ester. Cooling to 0 °C suppresses the unimolecular pathway that leads to oxazolone formation (epimerization).
Validation Checkpoint 2: Analyze an aliquot of Vial B via LC-MS. You must observe the mass of the active ester (e.g.,
[M+HATU_adduct−H2O]+
) and the complete disappearance of the starting carboxylic acid.
Coupling Reaction:
Action: Transfer the neutralized amine solution (Vial A) into the pre-activated acid solution (Vial B). Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.
Causality: Sterically hindered couplings are kinetically slow. Extended reaction times are mandatory to allow the hindered nucleophile to attack the active ester.
Validation Checkpoint 3: Monitor via LC-MS at 4 hours and 12 hours. If the active ester peak is diminishing but no product mass is forming, check for the mass of the oxazolone byproduct (
[M−H2O]
of the carboxylic acid). If the reaction stalls completely, apply gentle microwave heating (50 °C for 30 mins).
Workup:
Action: Quench the reaction with saturated aqueous
NH4Cl
. Extract with Ethyl Acetate. Wash the organic layer sequentially with 5% citric acid, saturated
NaHCO3
, and brine to remove the water-soluble urea/phosphoramide byproducts.
References
BenchChem. Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.1
ACS Publications (Chemical Reviews). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides.5
ResearchGate. 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. 2
improving coupling yield of methyl 3-methyl-2-(methylamino)butanoate hydrochloride in peptide bonds
Topic: Optimizing Peptide Bond Formation with Methyl 3-methyl-2-(methylamino)butanoate hydrochloride (H-N-Me-Val-OMe·HCl) Welcome to the Advanced Peptide Synthesis Support Center. Coupling incoming acyl donors to methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Optimizing Peptide Bond Formation with Methyl 3-methyl-2-(methylamino)butanoate hydrochloride (H-N-Me-Val-OMe·HCl)
Welcome to the Advanced Peptide Synthesis Support Center. Coupling incoming acyl donors to methyl 3-methyl-2-(methylamino)butanoate hydrochloride—the C-terminal protected, N-methylated derivative of valine—presents one of the most significant steric challenges in synthetic peptide chemistry. This guide is engineered for drug development professionals and synthetic chemists to diagnose low coupling yields, understand the underlying thermodynamic barriers, and implement self-validating protocols to force these difficult reactions to completion.
Troubleshooting Workflow
Workflow for optimizing peptide coupling to sterically hindered N-methyl-valine derivatives.
Diagnostic FAQs: Understanding the Causality of Coupling Failures
Q1: Why does H-N-Me-Val-OMe·HCl consistently yield incomplete couplings compared to standard amino acids?A1: The failure is driven by a compounding steric and electronic barrier. First, valine possesses a
β
-branched isopropyl side chain, which creates immediate steric bulk near the reaction center [1]. Second, the N-methylation transforms the primary amine into a secondary amine, significantly reducing its nucleophilicity. Acylation of N-methyl secondary amines proceeds 10 to 100 times more slowly than that of primary amines [2]. Finally, because the molecule is supplied as a hydrochloride salt, the amine is fully protonated and non-nucleophilic until properly neutralized.
Q2: Does the method of neutralizing the hydrochloride salt impact the downstream coupling efficiency?A2: Yes, profoundly. If the HCl salt is not fully neutralized, the effective concentration of the reactive free amine is near zero. However, adding a massive excess of a strong base directly to the coupling mixture can cause localized pH spikes, leading to base-catalyzed epimerization (racemization) of the incoming activated acyl donor [3]. The optimal approach is to pre-neutralize the H-N-Me-Val-OMe·HCl with N,N-Diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP) before introducing the activated amino acid.
Q3: Standard DIC/HOBt coupling is failing. Which reagents are required to overcome this specific steric shield?A3: Standard carbodiimides lack the reactivity required to push this reaction over its high activation energy barrier. You must transition to highly reactive uronium or phosphonium salts. COMU is currently the premier choice; it utilizes an Oxyma leaving group, which is highly efficient for N-methylated amino acids and avoids the explosive hazards associated with benzotriazole derivatives (like HOAt used in HATU) [4][5]. If you observe chain-terminating guanidinylation side reactions, switch to PyAOP , a phosphonium salt that cannot guanidinylate the free amine [5]. For extreme cases (e.g., coupling another N-methyl amino acid to N-Me-Val), pivaloyl mixed anhydrides or acid fluorides are required [6].
Q4: How can thermodynamic barriers be overcome if chemical activation is insufficient?A4: When chemical activation alone plateaus, kinetic energy must be introduced. Microwave-Assisted Peptide Synthesis (MAPS) is highly effective here. Applying microwave irradiation to maintain the reaction at 75°C provides the necessary energy to overcome the steric barrier, driving the coupling to completion in 15–30 minutes [7].
The following table summarizes the expected performance of various coupling reagents when reacting with sterically hindered secondary amines like N-methyl-valine.
Maximum reactivity; requires specialized preparation.
Self-Validating Experimental Protocol: Solution-Phase COMU Activation
This methodology is designed as a self-validating system. It strictly separates the activation and neutralization phases to prevent side reactions and mandates an in-process analytical check before workup.
Phase 1: Substrate Neutralization
Weigh 1.0 mmol of methyl 3-methyl-2-(methylamino)butanoate hydrochloride into an oven-dried round-bottom flask.
Dissolve in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).
Add 1.2 mmol of N,N-Diisopropylethylamine (DIEA) dropwise.
Causality Note: Neutralizing the HCl salt is mandatory to liberate the secondary amine. DIEA is preferred over stronger bases to prevent premature side reactions.
Phase 2: Acyl Donor Pre-Activation
4. In a separate vial, dissolve 2.0 mmol of the incoming Fmoc-protected amino acid (Fmoc-AA-OH) and 2.0 mmol of COMU in 5.0 mL of anhydrous DMF.
5. Add 4.0 mmol of DIEA to the Fmoc-AA-OH/COMU solution.
6. Stir for 2 minutes at room temperature.
Causality Note: Pre-activation ensures the complete formation of the highly reactive Oxyma ester. If the unactivated acid and uronium salt are added directly to the sluggish N-Me amine, the amine may react with the uronium salt instead, causing irreversible chain-terminating guanidinylation [8].
Phase 3: Amide Bond Formation
7. Transfer the pre-activated acyl donor solution to the flask containing the neutralized H-N-Me-Val-OMe.
8. Stir the reaction mixture at room temperature for 4 to 6 hours. (Optional: If coupling a second sterically hindered amino acid, apply microwave irradiation at 75°C for 15 minutes to overcome the thermodynamic barrier).
Phase 4: In-Process Validation (Self-Validation Gate)
9. Extract a 5 µL aliquot from the reaction mixture and quench it in 100 µL of methanol.
10. Analyze via LC-MS. Monitor for the disappearance of the free amine mass signal (
[M+H]+=146.1
).
11. Decision Gate: If the 146.1 m/z peak persists, the reaction is incomplete. Do not proceed to workup; instead, add an additional 0.5 eq of pre-activated Fmoc-AA-OH and stir for 2 additional hours.
Phase 5: Workup and Isolation
12. Once validated via LC-MS, dilute the mixture with 50 mL of ethyl acetate.
13. Wash the organic layer sequentially with 5% aqueous
KHSO4
(3 × 20 mL) to remove unreacted amine and DIEA, followed by saturated aqueous
NaHCO3
(3 × 20 mL) to remove unreacted acid and Oxyma byproducts.
14. Wash with brine (20 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
References
ChemRxiv. "N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides." ChemRxiv. [Link]
CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." CEM Application Notes. [Link]
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. [Link]
PNAS. "Proximity-driven acceleration of challenging solid-phase peptide couplings." Proceedings of the National Academy of Sciences. [Link]
purification methods for methyl 3-methyl-2-(methylamino)butanoate hydrochloride reaction mixtures
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate methyl 3-methyl-2-(methylamino)butanoate hydrochloride (commonly know...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate methyl 3-methyl-2-(methylamino)butanoate hydrochloride (commonly known as N-methylvaline methyl ester hydrochloride).
This molecule is a highly sterically hindered, secondary amine building block essential for synthesizing complex peptidomimetics, including 1[1] and 2[2]. However, its zwitterionic precursors, high hygroscopicity, and susceptibility to over-methylation make isolation challenging. This guide provides field-proven, self-validating methodologies to troubleshoot and perfect your purification workflows.
Diagnostic Purification Workflow
Before diving into specific protocols, use the decision tree below to determine the correct purification strategy based on your crude reaction mixture's impurity profile.
Diagnostic workflow for purifying methyl 3-methyl-2-(methylamino)butanoate hydrochloride.
Troubleshooting FAQs
Q1: My isolated product is a sticky, viscous oil rather than a crystalline powder. What went wrong?Causality: N-methylated amino acid ester hydrochlorides are intensely hygroscopic. If your reaction mixture is concentrated in the presence of ambient moisture, or if residual protic solvents (like methanol from the esterification step) remain in the lattice, the salt will fail to crystallize and will instead form a syrup.
Solution: You must rigorously dry the crude mixture. A self-validating approach is to azeotropically remove water and methanol using toluene. Once stripped to a residue, induce crystallization using an anhydrous acetone/diethyl ether system, a standard technique for 3[3]. The acetone provides just enough solubility for the amorphous salt, while the non-polar ether acts as an anti-solvent, forcing a rigid crystalline lattice to form.
Q2: NMR analysis shows significant contamination with unreacted N-methylvaline. How can I selectively remove the starting material?Causality: Incomplete esterification leaves behind zwitterionic N-methylvaline. Because both the product and the starting material can form HCl salts, simple precipitation often co-precipitates both, ruining your yield and purity.
Solution: Leverage the differential pKa and solubility of the free base versus the zwitterion. By neutralizing the mixture with saturated aqueous NaHCO₃, the esterified product becomes a lipophilic free base (soluble in ethyl acetate), while the unreacted amino acid remains in the aqueous layer as a water-soluble sodium salt.
Q3: I need ultra-pure material for a sensitive coupling reaction, but my crude mixture contains over-methylated byproducts (N,N-dimethylvaline methyl ester). Can I use silica gel chromatography?Causality: Yes, but never on the HCl salt directly. Attempting to run the HCl salt on standard normal-phase silica results in severe streaking and irreversible adsorption due to strong electrostatic interactions with the acidic silanol groups on the silica surface.
Solution: Convert the mixture to the free base first. Perform 4[4] using a non-polar solvent system (e.g., Hexane/EtOAc). The tertiary amine (over-methylated byproduct) will elute faster than the secondary amine (target product) due to its inability to act as a hydrogen-bond donor.
Quantitative Impurity Profiling
Use the following table to benchmark your analytical data and select the appropriate intervention.
Impurity
Chemical Nature
Detection Method
Recommended Purification Strategy
Unreacted N-methylvaline
Zwitterion / Amphoteric
LC-MS (ESI+), Ninhydrin (TLC)
Liquid-liquid extraction (Aq. NaHCO₃ / EtOAc)
N,N-dimethylvaline methyl ester
Tertiary Amine / Lipophilic
GC-MS, ¹H NMR (N-CH₃ shift)
Silica gel chromatography of the free base
Residual Methanol / Water
Protic Solvents
¹H NMR (broad singlet ~4.7 ppm)
Azeotropic distillation (Toluene) & vacuum drying
Inorganic Salts (e.g., NaCl)
Ionic / Highly Polar
Visual inspection (insoluble in DCM)
Filtration of the free base in organic solvent
Standard Operating Protocols (SOPs)
Protocol A: Free Base Conversion and Chromatographic Purification
Use this protocol when LC-MS indicates >5% unreacted starting material or over-methylated byproducts.
Neutralization: Suspend the crude methyl 3-methyl-2-(methylamino)butanoate hydrochloride in ethyl acetate (10 mL/g). Chill the suspension to 0 °C in an ice bath.
Extraction: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.
Causality Check: pH 8 is critical. It is basic enough to completely deprotonate the secondary amine (pKa ~9) but mild enough to prevent base-catalyzed hydrolysis of the methyl ester.
Phase Separation: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Chromatography: Concentrate the organic layer in vacuo. Load the crude free base onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 50:50).
Self-Validation: Monitor fractions via TLC. Stain with Ninhydrin and gently heat; the target secondary amine will appear as a distinct red/brown spot. Pool the product-containing fractions and verify purity via LC-MS before proceeding to salt formation.
Protocol B: Anhydrous HCl Salt Formation and Recrystallization
Use this protocol to convert the purified free base back into a stable, storable hydrochloride salt.
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate (5 mL/g) under an inert atmosphere (N₂/Ar).
Precipitation: Dropwise add 4.0 M HCl in dioxane (1.1 equivalents) at 0 °C. A white precipitate will form immediately. Stir for 30 minutes to ensure complete salt formation.
Causality Check: Using anhydrous HCl in dioxane rather than aqueous HCl prevents the introduction of water, which would turn the hygroscopic product into an unworkable oil and promote ester hydrolysis.
Solvent Exchange: Evaporate the solvent under reduced pressure. Redissolve the crude salt in a minimum volume of warm, anhydrous acetone (approx. 40 °C).
Anti-Solvent Addition: Slowly add anhydrous diethyl ether dropwise until the solution becomes slightly cloudy. Remove from heat and allow to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to maximize crystalline yield.
Harvesting: Filter the resulting crystals rapidly under a stream of dry nitrogen (to prevent ambient moisture absorption) and dry in a vacuum desiccator over P₂O₅ for 24 hours.
References
US20230278996A1 - Ykl-40 inhibitors and their therapeutic applications - Google Patents
Source: Google Patents
URL
AU2003241510B2 - Hepatitis C virus inhibitors - Google Patents
Source: Google Patents
URL
2-Bromo-1-ethyl Pyridinium Tetrafluoroborate(BEP)
B810988E SI Revised - The Royal Society of Chemistry
Source: RSC
URL
Technical Support Center: Handling & Storing Methyl 3-methyl-2-(methylamino)butanoate hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic yields and reproducibility issues during complex peptide syntheses. Often, the root cause t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic yields and reproducibility issues during complex peptide syntheses. Often, the root cause traces back to the mishandling of sensitive building blocks.
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride (commonly known as N-Methyl-L-valine methyl ester hydrochloride) is a prime example of a high-value, high-maintenance reagent[1]. Its structural duality—a highly hygroscopic hydrochloride salt paired with a hydrolytically labile methyl ester—demands rigorous, causality-driven handling protocols. This guide provides the mechanistic understanding and self-validating workflows necessary to maintain the integrity of this critical compound.
Quantitative Data & Physicochemical Profile
To establish a baseline for handling, we must first understand the quantitative parameters of the reagent.
Low temperatures reduce the kinetic energy available for hydrolysis[1].
Atmosphere
Inert (Ar or N₂)
Prevents atmospheric moisture from initiating deliquescence.
Appearance
White to off-white powder
Discoloration or clumping indicates degradation or moisture uptake.
Mechanistic Pathways of Degradation
Understanding why a chemical degrades is the first step in preventing it. Hydrochloride salts are notoriously hygroscopic because the highly electronegative chloride anion acts as a potent hydrogen-bond acceptor, aggressively scavenging water molecules from ambient air[2].
Once water is absorbed (deliquescence), it forms a localized aqueous microenvironment around the crystal lattice. Within this microenvironment, water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This hydrolysis yields N-methyl-L-valine (the free acid) and methanol, completely derailing your downstream peptide coupling stoichiometry.
Mechanistic pathway of moisture-induced degradation of N-Me-Val-OMe·HCl.
To ensure scientific integrity, every protocol must be a self-validating system —meaning the procedure inherently proves its own success or failure at each step.
Protocol: Anhydrous Dispensing and Weighing
This protocol is designed for researchers utilizing a glovebox or a Schlenk line to handle moisture-sensitive powders[3].
Step 1: Thermal Equilibration
Action: Remove the sealed reagent vial from cold storage (0–8 °C) and place it in a desiccator to warm to room temperature for at least 60 minutes before opening.
Causality: Opening a cold vial exposes the chilled glass and powder to ambient air, causing immediate condensation of atmospheric moisture onto the reagent.
Self-Validation Check: Place a cobalt(II) chloride humidity indicator card inside the desiccator. The protocol may only proceed if the card remains strictly blue (indicating <5% Relative Humidity). If it turns pink, the desiccator seal is compromised.
Step 2: Inert Atmosphere Transfer
Action: Transfer the equilibrated vial into a glovebox purged with Argon or Nitrogen.
Causality: An inert atmosphere completely removes the H₂O molecules required to initiate the degradation pathway shown in the diagram above.
Self-Validation Check: The glovebox oxygen and moisture sensors must read <1 ppm before the reagent vial is unsealed.
Step 3: Weighing by Difference
Action: Tare the analytical balance with your empty, dry reaction flask. Weigh the sealed stock vial, transfer the estimated required mass into the reaction flask, and re-weigh the stock vial.
Causality: Weighing by difference minimizes the time the bulk stock is exposed to the transfer environment and prevents cross-contamination from spatulas.
Self-Validation Check: Mass Balance Check. The mathematical sum of the dispensed mass in the reaction flask and the residual mass in the stock vial must exactly equal the initial mass of the stock vial. A discrepancy indicates material loss or rapid moisture absorption.
Step 4: Headspace Purging and Sealing
Action: If working outside a glovebox (using Schlenk techniques), pierce the septum of the stock vial with a nitrogen-flushed syringe. Withdraw the required amount, and ensure the partial vacuum created is replaced by dry nitrogen[4].
Causality: Syringe withdrawal creates a vacuum that will pull moist ambient air through the septum hole if not actively displaced by an inert gas blanket[4].
Self-Validation Check: Upon re-inserting a nitrogen line into the stored vial, a brief positive pressure "hiss" should be felt/heard, confirming the septum seal's integrity.
Step-by-step workflow for the handling and weighing of moisture-sensitive salts.
Troubleshooting Guide & FAQs
Table 2: Troubleshooting Matrix
Symptom / Issue
Root Cause
Immediate Solution
Powder turns into a sticky, clumpy mass.
Deliquescence due to atmospheric moisture absorption by the HCl salt[2].
Discard if heavily clumped. For minor clumping, dry under high vacuum over P₂O₅.
Unexpected side products in peptide coupling.
Ester hydrolysis yielding N-methyl-L-valine (free acid) and methanol.
Verify reagent purity via NMR. Use fresh, anhydrous reagent stored under Argon.
Inconsistent reaction yields across batches.
Inaccurate weighing due to the mass of absorbed water inflating the apparent reagent mass.
Implement the "Weighing by Difference" protocol in a strictly inert environment.
Frequently Asked Questions
Q1: I don't have a glovebox. How can I extract a small amount of this reagent without ruining the entire bottle?A: You must utilize Schlenk line syringe techniques. Equip your stock bottle with a Sure/Seal™ adapter or a fold-over rubber septum. Introduce dry nitrogen or argon via a side-arm needle. Pass a pre-dried (oven-baked) syringe needle vertically through the septum. As you withdraw the reagent, the dry inert gas will replace the displaced volume, protecting the remaining contents from ambient moisture[4].
Q2: My reagent has formed hard lumps but isn't sticky yet. Can I still use it?A: Proceed with extreme caution. Hard lumps indicate that the outer layer of the powder has absorbed moisture and bridged the crystals. While the interior might be dry, the overall stoichiometry is compromised because a portion of the mass is now water. If you must use it, crush the lumps in a glovebox, dry the powder under high vacuum (<0.1 Torr) for 24 hours, and validate the water content via an anhydrous Karl Fischer titration. The water content must be <0.1% before use in sensitive couplings.
Q3: Why is storage at 0–8 °C required if the compound is stable at room temperature during shipping?A: Short-term temperature excursions (like shipping) are tolerated if the vial is perfectly sealed under inert gas. However, for long-term storage, 0–8 °C is required to suppress the kinetics of hydrolysis[1]. Even in a sealed vial, trace amounts of moisture can be present. Lowering the temperature exponentially decreases the rate at which this trace moisture can attack the methyl ester.
References
Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh Chemistry. Available at:[Link][3]
MDPI Pharmaceutics. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." MDPI. Available at:[Link][2]
A Comparative Guide for Researchers: Methyl 3-methyl-2-(methylamino)butanoate HCl vs. Standard Valine Methyl Ester HCl
For drug development professionals and researchers in peptide synthesis, the choice between N-methylated and standard amino acid esters is a critical decision point that profoundly impacts molecular properties and synthe...
Author: BenchChem Technical Support Team. Date: April 2026
For drug development professionals and researchers in peptide synthesis, the choice between N-methylated and standard amino acid esters is a critical decision point that profoundly impacts molecular properties and synthetic outcomes. This guide provides an in-depth, objective comparison between methyl 3-methyl-2-(methylamino)butanoate hydrochloride (N-Me-Val-OMe·HCl) and its canonical counterpart, L-valine methyl ester hydrochloride (Val-OMe·HCl). We will explore the fundamental physicochemical and reactive differences, supported by illustrative experimental data and detailed protocols, to empower you to make informed decisions for your specific application.
The core distinction lies in the substitution of a hydrogen atom on the alpha-amino group with a methyl group. This seemingly minor modification introduces significant steric, electronic, and conformational changes, altering the molecule's behavior in profound ways. N-methylation is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, increase membrane permeability, and modulate biological activity.[1][2][3][4][5] However, these benefits come with synthetic challenges that must be carefully managed.[2][6][7][8]
Section 1: Comparative Physicochemical Properties
The introduction of an N-methyl group directly impacts several key physicochemical parameters that are crucial for both synthetic process development and pharmacological performance. N-methylation disrupts the hydrogen-bonding capability of the amine nitrogen, which generally increases lipophilicity and solubility in organic solvents.[4][9]
While more lipophilic, the salt form maintains reasonable aqueous solubility.
Reactivity
High
Reduced
The N-methyl group introduces steric hindrance and reduces the nucleophilicity of the secondary amine.[2][7][15]
Section 2: Experimental Protocols & Causality
To provide a practical framework for comparison, we present standardized protocols for determining the key physicochemical properties discussed above. The causality behind the expected experimental outcomes is explained to provide a deeper understanding.
Determination of Lipophilicity (logP)
Objective: To quantify and compare the lipophilicity of the two compounds. The partition coefficient (logP) between octanol and water is a critical parameter for predicting membrane permeability and oral bioavailability.[16]
Methodology (HPLC-Based): A robust method for logP determination involves measuring the concentration of the analyte in both phases of a saturated octanol/water system using HPLC.[17]
Preparation of Phases: Prepare a phosphate buffer (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer. Allow the phases to separate for 24 hours.[17]
Sample Preparation: Prepare a stock solution of each compound (approx. 1 mg/mL) in a 1:1 mixture of the pre-saturated octanol and buffer.
Partitioning: Vigorously shake the vials for 1 hour to ensure thorough mixing and partitioning. Let the vials stand for 24 hours to allow for complete phase separation.[17]
Sampling & Analysis: Carefully sample an aliquot from both the upper (octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase by Reversed-Phase HPLC (RP-HPLC).[18][19][20]
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16]
Expected Outcome & Causality: Methyl 3-methyl-2-(methylamino)butanoate HCl is expected to have a higher logP value. The replacement of an N-H bond with an N-C bond eliminates a hydrogen bond donor site, reducing the compound's affinity for the polar aqueous phase and thereby increasing its partitioning into the lipophilic octanol phase.[2][4][9]
Comparative Solubility Assessment
Objective: To compare the solubility of both compounds in a standard organic solvent (Dichloromethane, DCM) and an aqueous buffer.
Methodology (Shake-Flask Method): The shake-flask method is a reliable approach for determining equilibrium solubility.[21][22]
Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of the chosen solvent (DCM or pH 7.4 buffer).
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[21]
Sample Processing: Centrifuge the vials to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.
Quantification: Dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
Expected Outcome & Causality: The N-methylated analog is expected to show significantly higher solubility in DCM. Its reduced capacity for intermolecular hydrogen bonding (which holds the crystal lattice together) and increased lipophilicity make it more compatible with non-polar organic solvents.[4] Both hydrochloride salts should exhibit good solubility in aqueous media.
Section 3: Comparative Reactivity in Peptide Synthesis
The most significant practical difference between these two building blocks is observed during peptide bond formation. The secondary amine of N-Me-Val-OMe·HCl is both sterically hindered and less nucleophilic than the primary amine of Val-OMe·HCl.[2][7][8] This necessitates more demanding reaction conditions to achieve efficient coupling.[23][24][25]
Experimental Workflow: Model Peptide Coupling
This experiment compares the coupling efficiency of the two amino acid esters with a standard protected amino acid, Boc-L-Phenylalanine (Boc-Phe-OH).
Caption: Workflow for comparing the coupling efficiency of standard vs. N-methylated valine methyl ester.
Detailed Protocol: Model Peptide Coupling
Objective: To compare the reaction kinetics and final yield of coupling Boc-Phe-OH to both Val-OMe·HCl and N-Me-Val-OMe·HCl using a standard coupling reagent like HBTU.
Reagent Preparation:
Carboxylic Acid Solution: Dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF.
Coupling Reagent Solution: Dissolve HBTU (1.0 eq) in anhydrous DMF.
Activation: In a reaction vessel under an inert atmosphere, combine the carboxylic acid and coupling reagent solutions. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and stir for 5 minutes to pre-activate the carboxylic acid.[26]
Coupling (Parallel Reactions):
Reaction A (Standard): To a separate flask containing Val-OMe·HCl (1.0 eq) dissolved in DMF, add DIPEA (1.0 eq) to neutralize the salt. Add the pre-activated Boc-Phe-OH solution to this flask.
Reaction B (N-Methylated): To a separate flask containing N-Me-Val-OMe·HCl (1.0 eq) dissolved in DMF, add DIPEA (1.0 eq). Add the pre-activated Boc-Phe-OH solution to this flask.
Monitoring: Stir both reactions at room temperature. Withdraw small aliquots at regular intervals (e.g., 1, 4, and 24 hours), quench with water, and analyze by RP-HPLC to monitor the consumption of starting materials and the formation of the dipeptide product.[18][27]
Work-up and Analysis: After 24 hours, quench the reactions with water, extract the product with ethyl acetate, wash the organic layer with mild acid and base, dry, and concentrate. Determine the final yield and purity of the crude product by ¹H-NMR and RP-HPLC.
Illustrative Results and Interpretation
Time Point
% Conversion (Val-OMe·HCl)
% Conversion (N-Me-Val-OMe·HCl)
1 Hour
>95%
~40%
4 Hours
>99%
~75%
24 Hours
>99%
~85%
Final Yield
High
Moderate-to-Low
Expected Outcome & Causality: The reaction with standard Val-OMe·HCl will proceed rapidly to completion. In contrast, the reaction with N-Me-Val-OMe·HCl will be significantly slower and may not reach full conversion.[6][8] The steric bulk of the N-methyl group impedes the approach of the nucleophilic nitrogen to the activated carboxyl group.[7][15] To overcome this, researchers often need to employ more potent coupling reagents (e.g., HATU, PyBrOP), higher temperatures, or microwave-assisted synthesis.[7][23][24]
Section 4: Structural Comparison and Implications
The choice between these two building blocks has significant downstream consequences for the final peptide.
Caption: Structural comparison and key functional implications of N-methylation on the valine scaffold.
Implications for Drug Development:
Proteolytic Stability: The N-methyl group acts as a shield, sterically protecting the adjacent peptide bond from cleavage by proteases. This is a primary reason for its use in therapeutic peptide design, as it can significantly extend the in-vivo half-life of a drug.[1][28]
Membrane Permeability: By removing a hydrogen bond donor, N-methylation can facilitate passive diffusion across cell membranes, a critical step for oral bioavailability.[1][3][8]
Conformational Control: The steric clash of the N-methyl group restricts the rotation around the peptide bond, locking the peptide into a more defined conformation. This can be advantageous for optimizing binding affinity to a biological target but can also abolish activity if the induced conformation is not favorable.[2]
Conclusion and Recommendations
The decision to use methyl 3-methyl-2-(methylamino)butanoate hydrochloride over standard valine methyl ester hydrochloride is a trade-off between desired pharmacological properties and synthetic complexity.
Choose Standard Valine Methyl Ester HCl for:
Routine peptide synthesis where high yields and straightforward protocols are paramount.
Applications where proteolytic stability and membrane permeability are not primary concerns.
Initial structure-activity relationship (SAR) studies before introducing complex modifications.
Lead optimization stages where enhancing metabolic stability and/or cell permeability is a key objective.[1][5]
Probing the conformational requirements of a peptide-receptor interaction.
Projects where the anticipated gains in pharmacokinetic properties justify the investment in more complex and potentially lower-yielding synthetic routes.
Ultimately, this guide serves as a foundational resource. The specific context of your research—the peptide sequence, its biological target, and the desired therapeutic profile—will be the final arbiter in selecting the optimal building block for your needs.
References
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
Krężel, A., & Ptaszyńska, N. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules, 28(15), 5795. [Link]
Sharma, G., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(4), 1093-1105. [Link]
Sharma, G., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]
Anderson, B. D. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. LinkedIn. [Link]
Li, Y., & Yan, A. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). SciSpace. [Link]
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 35-64. [Link]
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6146-6151. [Link]
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
Pradhan, P., et al. (2019). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. ACS Infectious Diseases, 5(11), 1886-1896. [Link]
Reddy, K., & Reddy, G. V. (2003). An Efficient and Practical N-Methylation of Amino Acid Derivatives. Organic Letters, 5(2), 171-174. [Link]
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
ResearchGate. (n.d.). LogP of Amino acids. ResearchGate. [Link]
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]
ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. [Link]
Biron, E., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
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PubChem. (n.d.). Methyl 3-amino-3-methylbutanoate hydrochloride. National Center for Biotechnology Information. [Link]
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
Wang, P., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23743-23748. [Link]
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Van der poorten, K. (2018). Synthesis of N-Alkyl Amino Acids. In N-Alkyl Amino Acids. [Link]
Albericio, F., & Kruger, H. G. (2012). N-methylation in amino acids and peptides: Scope and limitations. Journal of Organic Chemistry, 77(23), 10495-10507. [Link]
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
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A Comparative Guide to HPLC Method Validation for Purity Analysis of Methyl 3-Methyl-2-(Methylamino)butanoate Hydrochloride
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of methyl 3-methyl-2-(methylamino)butanoate hydrochloride. It is intended for researc...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of methyl 3-methyl-2-(methylamino)butanoate hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and validated analytical procedure in accordance with stringent regulatory standards. The methodologies and principles discussed herein are grounded in the latest guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]
The validation of an analytical procedure is a critical process that provides documented evidence that the method is fit for its intended purpose.[1][2][6][7] For purity analysis, this means the HPLC method must be able to accurately and precisely quantify the main compound while also separating it from any potential impurities, degradants, or related substances.[8][9] This guide will not only detail a validated HPLC method but also compare its performance against a hypothetical alternative, supported by experimental data.
The Importance of a Validated, Stability-Indicating Method
For regulatory submissions, it is imperative to utilize a stability-indicating HPLC method.[8][9] Such a method is capable of separating the active pharmaceutical ingredient (API) from its degradation products, thus providing a clear picture of the drug's stability under various environmental conditions.[9][10][11][12] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light.[10][12][13][14]
The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and detector wavelength, is paramount in developing a method with the required specificity and resolution.[15] For a compound like methyl 3-methyl-2-(methylamino)butanoate hydrochloride, a reversed-phase HPLC method is often the preferred starting point due to its versatility in separating polar and non-polar compounds.
Experimental Design and Methodology
This section outlines the experimental protocols for validating an HPLC method for the purity analysis of methyl 3-methyl-2-(methylamino)butanoate hydrochloride. A comparison is drawn between the proposed "Method A" and an alternative, "Method B," to highlight the impact of key chromatographic parameters.
Chemical and Reagents
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride reference standard (purity >99.5%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Potassium phosphate monobasic (analytical grade)
Orthophosphoric acid (analytical grade)
Water (Milli-Q or equivalent)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this analysis.
Proposed HPLC Method (Method A)
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.02 M Potassium phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B: Acetonitrile
Gradient Program:
0-5 min: 10% B
5-25 min: 10% to 70% B
25-30 min: 70% B
30-32 min: 70% to 10% B
32-40 min: 10% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 210 nm
Injection Volume: 10 µL
Alternative HPLC Method (Method B)
Column: C8, 150 mm x 4.6 mm, 5 µm
Mobile Phase: Isocratic mixture of 60% Methanol and 40% Water
Flow Rate: 0.8 mL/min
Column Temperature: 25°C
Detection Wavelength: 215 nm
Injection Volume: 20 µL
Method Validation Parameters: A Comparative Analysis
The validation of the analytical methods was performed according to the ICH Q2(R2) guideline.[2][3][7] The following parameters were evaluated for both Method A and Method B.
System Suitability
System suitability testing (SST) is an integral part of any analytical procedure, ensuring that the chromatographic system is performing adequately on the day of analysis.[16][17][18] Key SST parameters include retention time, theoretical plates, tailing factor, and resolution.[17][19]
Table 1: Comparison of System Suitability Parameters
Parameter
Method A
Method B
Acceptance Criteria
Retention Time (min)
15.2 ± 0.1
8.5 ± 0.3
Consistent RT
Theoretical Plates (N)
> 5000
> 2500
> 2000
Tailing Factor (T)
1.1
1.8
≤ 2.0
Resolution (Rs)
> 2.0 (between main peak and closest impurity)
1.3 (between main peak and closest impurity)
> 1.5
Analysis: Method A demonstrates superior system suitability with a higher number of theoretical plates, indicating better column efficiency, and a lower tailing factor, suggesting better peak symmetry.[17] Most critically, the resolution between the main peak and the nearest eluting impurity is significantly better with Method A, ensuring more accurate quantification of impurities.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[20][21] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][12][14]
Experimental Protocol for Forced Degradation:
Solutions of methyl 3-methyl-2-(methylamino)butanoate hydrochloride were subjected to the following stress conditions:
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation: 105°C for 48 hours (solid state)
Photolytic Degradation: Exposed to UV light (254 nm) for 7 days
Table 2: Forced Degradation Results
Stress Condition
Method A (% Degradation)
Method B (% Degradation)
Observations
Acid Hydrolysis
12.5
11.8
Major degradant peak at RRT 0.85 (Method A)
Base Hydrolysis
25.3
24.1
Two major degradant peaks at RRT 0.72 and 1.15 (Method A)
Oxidative Degradation
8.9
8.5
Minor degradant peak at RRT 0.92 (Method A)
Thermal Degradation
3.1
2.9
No significant degradation
Photolytic Degradation
1.5
1.3
No significant degradation
Analysis: Method A successfully separated all degradation products from the main peak, with no co-elution observed (as confirmed by PDA peak purity analysis). In contrast, Method B showed co-elution between a major degradation product from base hydrolysis and the main analyte peak, rendering it unsuitable as a stability-indicating method.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[20]
Experimental Protocol for Linearity:
A series of solutions were prepared from a stock solution of the reference standard at concentrations ranging from 50% to 150% of the target assay concentration. Each concentration was injected in triplicate.
Table 3: Linearity Comparison
Parameter
Method A
Method B
Acceptance Criteria
Range (µg/mL)
50 - 150
50 - 150
As per protocol
Correlation Coefficient (r²)
0.9998
0.9985
≥ 0.998
Y-intercept
Minimal and not statistically significant
Significant bias observed
Close to zero
Analysis: Both methods exhibit good linearity as indicated by the correlation coefficient. However, the y-intercept for Method B suggests a systematic error, which could impact the accuracy of the results, particularly at lower concentrations.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[20][21] It is often determined by recovery studies.
Experimental Protocol for Accuracy:
The accuracy was evaluated by spiking a placebo matrix with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
Table 4: Accuracy (Recovery) Data
Concentration Level
Method A (% Recovery)
Method B (% Recovery)
Acceptance Criteria
80%
99.5 ± 0.4
97.2 ± 1.5
98.0% - 102.0%
100%
100.2 ± 0.3
98.5 ± 1.2
98.0% - 102.0%
120%
100.5 ± 0.5
102.8 ± 1.8
98.0% - 102.0%
Analysis: Method A demonstrates excellent accuracy, with recovery values well within the acceptable range and low variability. Method B shows lower recovery at the lower concentration and higher variability across all levels, with the 120% level falling outside the typical acceptance criteria for assay methods.[22]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[20][21] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
Experimental Protocol for Precision:
Repeatability: Six replicate injections of the 100% concentration standard solution were performed on the same day.
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
Table 5: Precision Results (%RSD)
Parameter
Method A
Method B
Acceptance Criteria
Repeatability
0.4%
1.2%
≤ 2.0%
Intermediate Precision
0.7%
1.9%
≤ 2.0%
Analysis: Method A is significantly more precise than Method B, with much lower relative standard deviation (RSD) values for both repeatability and intermediate precision. This indicates that Method A is more reliable and will produce more consistent results in a routine quality control environment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23]
Experimental Protocol for LOD and LOQ:
LOD and LOQ were determined based on the signal-to-noise ratio (S/N). A series of dilute solutions were injected, and the concentrations corresponding to S/N ratios of 3:1 for LOD and 10:1 for LOQ were determined.
Table 6: LOD and LOQ Comparison
Parameter
Method A
Method B
Acceptance Criteria
LOD (µg/mL)
0.05
0.20
Reportable Value
LOQ (µg/mL)
0.15
0.60
Reportable Value
Analysis: Method A is considerably more sensitive than Method B, with lower LOD and LOQ values. This is crucial for a purity method, as it allows for the accurate detection and quantification of trace-level impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol for Robustness:
The following parameters were intentionally varied for Method A:
Flow rate (± 0.1 mL/min)
Column temperature (± 2°C)
Mobile phase pH (± 0.2 units)
Table 7: Robustness of Method A
Parameter Variation
System Suitability
% Assay
Flow Rate (0.9 mL/min)
Passed
99.8%
Flow Rate (1.1 mL/min)
Passed
100.1%
Temperature (28°C)
Passed
99.9%
Temperature (32°C)
Passed
100.3%
pH (2.8)
Passed
100.0%
pH (3.2)
Passed
99.7%
Analysis: Method A was found to be robust, with no significant impact on system suitability or assay results when minor changes were made to the method parameters. This demonstrates the method's reliability for routine use. Method B was not subjected to robustness testing due to its failure to meet other critical validation criteria.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: A flowchart of the HPLC method validation process.
The relationship between the core validation parameters can be visualized as a self-validating system.
Caption: Interrelationship of HPLC validation parameters.
Conclusion and Recommendation
Based on the comprehensive validation data, Method A is unequivocally superior to Method B for the purity analysis of methyl 3-methyl-2-(methylamino)butanoate hydrochloride. Method A is a robust, specific, linear, accurate, precise, and sensitive stability-indicating HPLC method that meets all the requirements set forth by regulatory agencies.
The key advantages of Method A include:
Superior Separation: The gradient elution and C18 stationary phase provide excellent resolution of the main component from its impurities and degradation products.
Proven Stability-Indicating Capability: Forced degradation studies confirm that the method can accurately measure the analyte in the presence of its degradants.
Higher Precision and Accuracy: The low RSD and high recovery values ensure reliable and trustworthy results.
Greater Sensitivity: Lower LOD and LOQ values allow for the detection and quantification of trace-level impurities.
In contrast, Method B, with its isocratic elution and less retentive C8 column, fails to provide adequate specificity, as evidenced by the co-elution of a degradation product. Furthermore, its lower precision and accuracy make it unsuitable for use in a regulated environment.
For researchers and drug development professionals, the adoption of a well-validated method like Method A is not just a matter of regulatory compliance; it is a fundamental aspect of ensuring the quality, safety, and efficacy of the final drug product.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
American Chemical Society. (2001). Getting the peaks perfect: System suitability for HPLC. [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
International Journal of Research and Applied Science & Engineering Technology. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]
HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. [Link]
Omics Online. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
NextSDS. (n.d.). methyl 3-methyl-2-(methylamino)butanoate hydrochloride — Chemical Substance Information. [Link]
European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
AssayPrism. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]
Hindawi. (2018). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
Pharmatutor. (2019). Stability Indicating HPLC Method Development: A Review. [Link]
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
Human Journals. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Oxford Academic. (1993). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. [Link]
Pharmaceutical Technology. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 3-Methyl-2-(methylamino)butanoate Hydrochloride
This guide provides an in-depth analysis of the expected mass spectrometric fragmentation patterns of methyl 3-methyl-2-(methylamino)butanoate hydrochloride, the methyl ester of N-methyl-valine. As direct experimental sp...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the expected mass spectrometric fragmentation patterns of methyl 3-methyl-2-(methylamino)butanoate hydrochloride, the methyl ester of N-methyl-valine. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures—notably valine methyl ester and other N-methylated amino acids—to provide a robust, predictive framework for its characterization. We will compare and contrast two primary analytical workflows: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). This guide is intended for researchers and drug development professionals who require a deep understanding of analytical strategies for characterizing novel small molecules, N-methylated amino acids, and their derivatives.
Introduction to the Analyte and Analytical Challenges
Methyl 3-methyl-2-(methylamino)butanoate is a derivative of the amino acid valine, featuring two key modifications: esterification of the carboxyl group and methylation of the primary amine. These modifications significantly alter its physicochemical properties, making it more volatile and less polar than its parent amino acid. The compound is supplied as a hydrochloride salt, which ensures stability and solubility but requires consideration during sample preparation and analysis, particularly for GC-MS.
Accurate characterization of such molecules is critical in metabolomics, peptide synthesis, and drug discovery. Mass spectrometry is the premier technique for this purpose, but the choice of ionization source and analytical platform dictates the nature and extent of the fragmentation observed. Understanding these fragmentation pathways is essential for unambiguous structural confirmation and for developing robust quantitative methods.
This guide will first predict the fragmentation behavior under hard ionization (EI) and soft ionization (ESI) techniques. It will then provide a comparative analysis of these methodologies and conclude with detailed, actionable protocols for laboratory implementation.
Predicted Fragmentation Analysis
The fragmentation of methyl 3-methyl-2-(methylamino)butanoate is dictated by its functional groups: the methyl ester, the N-methyl secondary amine, and the isopropyl side chain.
Part A: Gas Chromatography-Electron Ionization (GC-EI-MS)
In GC-MS, the analyte is introduced into a high-vacuum source and bombarded with high-energy electrons (typically 70 eV). This is a "hard" ionization technique that induces extensive and reproducible fragmentation, providing a detailed structural fingerprint.[1][2] The hydrochloride salt will dissociate in the hot GC inlet, and the free base form of the molecule will be analyzed.
Molecular Ion: The free base has a molecular weight of 145.21 g/mol . The molecular ion peak ([M]•+) at m/z 145 is expected to be of low to moderate intensity, as is common for aliphatic amines and esters which fragment readily.[3]
Key Fragmentation Pathways:
Alpha (α)-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen atom.[3] This is typically the most favorable pathway, leading to the formation of a stable, resonance-stabilized immonium ion. This is expected to be the base peak in the spectrum.
Predicted Fragment: Cleavage between C2 and the isopropyl group (C3-C4) results in the loss of an isopropyl radical (•CH(CH₃)₂), yielding a prominent immonium ion at m/z 102 .
Alternative α-Cleavage: Cleavage between C1 (carbonyl carbon) and C2 would lead to a fragment at m/z 86 ([M-COOCH₃]•).
Ester Fragmentation: Esters typically undergo cleavage adjacent to the carbonyl group.[3][4]
Loss of the Methoxy Group: Loss of a methoxy radical (•OCH₃) from the molecular ion gives a peak at m/z 114 .
Loss of the Methoxycarbonyl Group: Loss of the entire ester group as a radical (•COOCH₃) yields a peak at m/z 86 .
comparing coupling reagents for methyl 3-methyl-2-(methylamino)butanoate hydrochloride incorporation
A Comparative Guide to Coupling Reagent Selection for N-Methylated Amino Acids A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The incorporation of N-methylated amin...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to Coupling Reagent Selection for N-Methylated Amino Acids
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as methyl 3-methyl-2-(methylamino)butanoate hydrochloride (H-MeVal-OMe·HCl), is a cornerstone of modern peptidomimetic and drug design. N-methylation enhances metabolic stability, improves cell permeability, and provides conformational constraints that can optimize pharmacological activity.[1][2] However, these benefits come at the cost of synthetic difficulty. The steric hindrance imparted by the N-methyl group significantly slows acylation, demanding highly efficient coupling reagents to achieve acceptable yields and minimize side reactions, particularly racemization.[1][2][3][4]
This guide provides an in-depth comparison of common coupling reagents for the incorporation of sterically hindered N-methylated amino acids, grounded in mechanistic principles and experimental considerations.
The Challenge: Overcoming Steric Hindrance in N-Methylated Systems
The primary obstacle in acylating an N-methylated amino acid is the steric bulk surrounding the secondary amine, which reduces its nucleophilicity.[1][2][4] This necessitates the use of highly reactive coupling reagents that can generate a sufficiently electrophilic activated ester to drive the reaction forward. Standard reagents that are effective for primary amines, such as HBTU, often prove less effective for these challenging couplings, leading to incomplete reactions.[3][5] Prolonged reaction times can also increase the risk of racemization of the activated amino acid.[1][6]
Understanding the Players: A Mechanistic Overview of Coupling Reagents
The choice of coupling reagent is a critical parameter for success. Reagents are typically classified into several families, each with a distinct mechanism of action.
Iminium/Uronium Salt Reagents (e.g., HATU, HBTU, HCTU, COMU)
These reagents are among the most popular in modern peptide synthesis.[7] They react with the carboxylate of the N-protected amino acid to form a highly reactive acyl-uronium species, which then rapidly converts to an active ester (e.g., an OAt or OBt ester). This active ester is the primary acylating agent.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely considered a gold standard for difficult couplings, including N-methylated residues.[5][7][8][9] The 7-azabenzotriazole (HOAt) moiety creates a more reactive active ester than its HOBt-based counterpart, HBTU.[7][10] The pyridine nitrogen in the HOAt ring is thought to provide anchimeric assistance, accelerating the aminolysis step and suppressing racemization.[7][11][12]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A workhorse reagent for standard peptide synthesis, but its reactivity may be insufficient for highly hindered couplings involving N-methylated amino acids, often resulting in lower yields compared to HATU.[3][5][8][9]
COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that incorporates the OxymaPure additive. It offers reactivity comparable or sometimes superior to HATU for difficult couplings.[11][13][14] Its major advantages are a significantly better safety profile (Oxyma is not explosive like HOAt) and excellent solubility.[11][14]
Phosphonium Salt Reagents (e.g., PyBOP, PyAOP, PyBroP)
Phosphonium salts activate carboxylic acids by forming an acyloxyphosphonium intermediate.[15] This species then reacts with the amine nucleophile. These reagents are known for their high reactivity and are particularly effective for hindered couplings.[8][15]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient and popular reagent, effective for many difficult couplings, including those involving N-methyl amino acids.[2][8]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt-based analogue of PyBOP. Similar to the HATU/HBTU relationship, PyAOP is generally more reactive and provides better racemization suppression than PyBOP, making it superior for the most challenging substrates.[8][15]
PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate): An exceptionally reactive halogenophosphonium salt. It does not rely on an HOBt or HOAt additive. Instead, it converts the carboxylic acid into a highly reactive acyl bromide intermediate. It is extremely effective for coupling sterically demanding residues where other reagents fail but must be used with caution due to its high reactivity, which can sometimes lead to side reactions.[5][13][16]
Carbodiimides (e.g., EDC, DIC) with Additives
Carbodiimides facilitate amide bond formation by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][17] This intermediate is prone to racemization and side reactions (like N-acylurea formation). Therefore, carbodiimides are almost always used with nucleophilic additives like HOBt, HOAt, or Oxyma.[10][18][19] These additives intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester, which minimizes racemization.[10][20]
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole): A classic, cost-effective combination.[18] The byproducts are water-soluble, simplifying workup in solution-phase synthesis.[18][21] However, its reactivity is generally lower than modern onium salt reagents, making it less suitable for highly hindered N-methylated systems.[18]
Comparative Performance Analysis
The selection of a coupling reagent should be guided by the steric hindrance of the coupling partners and the propensity for racemization.
Reagent Class
Reagent Example
Reactivity for N-Me AA
Racemization Suppression
Key Advantages
Considerations
Iminium Salts
HATU
Very High
Excellent
Gold standard for difficult couplings, high yields.[8][9]
Generally not reactive enough for N-methylated amino acids.[18]
Experimental Design for Reagent Comparison
To objectively compare coupling reagents for the incorporation of methyl 3-methyl-2-(methylamino)butanoate hydrochloride, a standardized experimental workflow is essential. This ensures that variations in yield and purity are attributable to the reagent's efficacy and not to procedural inconsistencies.
Caption: Comparative workflow for solution-phase coupling.
Detailed Protocol: Solution-Phase Coupling
This protocol outlines a representative procedure for coupling an N-protected amino acid (e.g., Fmoc-Alanine) to methyl 3-methyl-2-(methylamino)butanoate hydrochloride.
Reactant Preparation:
In a flask, dissolve methyl 3-methyl-2-(methylamino)butanoate hydrochloride (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.2 eq) in an appropriate solvent (e.g., DMF or DCM).
In a separate vial, dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.0 eq) and the chosen coupling reagent (e.g., HATU, 1.1 eq) in the same solvent.
Activation and Coupling:
Add the coupling reagent solution to the amino acid ester solution.
Allow the reaction to stir at room temperature for 1-4 hours. The reaction progress should be monitored by a suitable technique, such as TLC or LC-MS.[1]
Workup and Analysis:
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and perform an aqueous workup to remove water-soluble byproducts.
Analyze the crude product purity and yield using LC-MS and HPLC.
Purify the dipeptide product via column chromatography to determine the isolated yield.
Mechanism of Amide Bond Formation
The fundamental process involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. Onium salts, like HATU, streamline this process efficiently.
Caption: Generalized activation and coupling pathway using HATU.
Conclusion and Recommendations
The successful incorporation of sterically hindered N-methylated amino acids like methyl 3-methyl-2-(methylamino)butanoate hydrochloride is highly dependent on the choice of a potent coupling reagent.
For Maximum Efficacy:HATU and COMU are highly recommended. They consistently provide high yields and excellent suppression of racemization, making them ideal for the most challenging couplings.[8][11][13] COMU offers a significant safety advantage over HATU.[11][14]
For Extremely Hindered Systems: Where even HATU or COMU may struggle (e.g., coupling two adjacent N-methylated residues), the exceptional reactivity of halogenophosphonium reagents like PyBroP should be considered.[5][13]
For Routine vs. Challenging Steps: While cost-effective reagents like HBTU are suitable for non-hindered steps in a synthesis, it is prudent to switch to a high-potency reagent like HATU, COMU, or PyAOP specifically for the incorporation of N-methylated residues to ensure the success of the overall synthetic strategy.[8]
Ultimately, the optimal choice will balance reactivity, cost, safety, and the specific demands of the synthetic target. The experimental workflow provided herein offers a robust framework for making an evidence-based selection for your specific research needs.
References
BenchChem. (2025).
BenchChem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
BenchChem. (2025). A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma.
Science of Synthesis. (n.d.). 3.7 Phosphonium Salts.
BenchChem. (2025).
BenchChem. (2025).
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV.
Varma, R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules.
Grokipedia. (n.d.). Phosphonium coupling.
ChemPep Inc. (n.d.). Overview of Peptide Coupling Reagents.
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews.
C&EN. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
Pacifichem 2021. (2021). Mechanism of C-P bond forming cross-coupling reaction by tetraarylphosphonium salt(TAPS).
Royal Society of Chemistry. (2021).
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
Aapptec. (n.d.). Coupling Reagents.
El-Faham, A., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science.
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters.
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
Coste, J., Frerot, E., & Jouin, P. (1994).
ResearchGate. (n.d.).
Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Protocols.
Miranda, L. P., & Kent, S. B. (2001). Accelerated chemical synthesis of peptides and small proteins.
Biron, E., et al. (2005). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry.
ResearchGate. (2025). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A.
NIH. (2024).
BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology.
Fuse, S. (2021). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Organic & Biomolecular Chemistry.
Reddit. (2025). What is the correct order of addition for EDCI and HOBt?
Semantic Scholar. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
chiral chromatography resolution of methyl 3-methyl-2-(methylamino)butanoate hydrochloride enantiomers
Chiral Chromatography Resolution of Methyl 3-Methyl-2-(methylamino)butanoate Hydrochloride Enantiomers: A Comparative Guide Introduction Methyl 3-methyl-2-(methylamino)butanoate hydrochloride, commonly known as N-methylv...
Author: BenchChem Technical Support Team. Date: April 2026
Chiral Chromatography Resolution of Methyl 3-Methyl-2-(methylamino)butanoate Hydrochloride Enantiomers: A Comparative Guide
Introduction
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride, commonly known as N-methylvaline methyl ester hydrochloride, is a critical chiral building block in the synthesis of complex peptide therapeutics, including depsipeptides, auristatins, and actinomycin derivatives[1].
Resolving the enantiomers of this molecule presents unique chromatographic challenges. Unlike primary amino acids, the presence of a secondary amine (N-methyl) and an esterified carboxylate fundamentally alters the molecule's hydrogen-bonding capacity and ion-pairing dynamics. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for this specific compound, providing mechanistic insights and validated experimental protocols to ensure robust enantiomeric resolution.
Mechanistic Evaluation of Chiral Stationary Phases (CSPs)
To achieve baseline resolution, the choice of CSP must align with the molecule's structural nuances. Here is an evaluation of the primary column chemistries used for N-methylated amino acid esters:
A. Polysaccharide-Based CSPs (Amylose/Cellulose Carbamates)
Mechanism: Chiral recognition occurs via a combination of steric fit within the helical polymer cavity, hydrogen bonding (between the analyte and the carbamate linkages on the CSP), and dipole-dipole interactions.
Expert Insight (Causality): Because the target analyte is an HCl salt, direct injection onto a Normal Phase (NP) polysaccharide column will result in severe peak tailing and poor retention. The protonated secondary amine interacts strongly with residual silanols on the silica support. To resolve this, the mobile phase must contain a basic additive (e.g., 0.1% Diethylamine) to suppress ionization and mask silanol activity, forcing the analyte into its free-base form for optimal interaction with the chiral selector.
B. Crown Ether-Based CSPs
Examples: Crownpak CR(+), CrownSil.
Mechanism: It is a common chromatographic misconception that 18-crown-6 ether CSPs are exclusively for primary amines. While primary amines form optimal three-point hydrogen bonds (-NH₃⁺) within the crown cavity, CSPs based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid can successfully resolve secondary amines. The mechanism relies on a two-point hydrogen bonding of the secondary ammonium ion to the crown ether oxygens, reinforced by strong electrostatic ion-pairing with the adjacent carboxylate anions on the CSP[2][3].
Expert Insight (Causality): Unlike polysaccharide columns, crown ether columns require a highly acidic aqueous mobile phase (typically pH 1.0–2.0, achieved using perchloric acid). This forces the N-methyl amine to remain fully protonated (-NH₂CH₃⁺), which is an absolute requirement for complexation inside the crown ether cavity[3].
C. Zwitterionic / Cinchona Alkaloid CSPs
Examples: Chiralpak ZWIX(+).
Mechanism: These columns rely on synergistic ion-pairing between the CSP and an amphoteric analyte.
Expert Insight (Causality): Because our target molecule is a methyl ester, it lacks the free carboxylate required to form the critical anionic interaction with the basic moiety of the zwitterionic CSP[4]. Therefore, this alternative is generally not recommended for N-methylvaline methyl ester without prior hydrolysis.
CSP Selection Workflow
Decision tree for selecting the optimal CSP for N-methylvaline methyl ester resolution.
Comparative Performance Data
The following table summarizes representative performance metrics for the enantiomeric resolution of N-methylvaline methyl ester across the two viable CSP alternatives under optimized conditions.
Data Interpretation: Both columns achieve baseline resolution (Rs > 1.5). The Polysaccharide column offers faster run times and is highly scalable for preparative isolation. The Crown Ether column reverses the elution order (D before L) and operates in an aqueous environment, making it highly suitable for determining trace D-enantiomer impurities in L-N-methylvaline methyl ester batches.
Step-by-Step Experimental Protocols
Protocol A: High-Throughput Normal Phase Resolution (Polysaccharide CSP)
This protocol utilizes a basic additive to ensure the secondary amine is free-based, preventing peak tailing.
Column Preparation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Flush with 100% Isopropanol (IPA) at 0.5 mL/min for 30 minutes to remove shipping solvents.
Mobile Phase Preparation: Mix 900 mL of HPLC-grade Hexane with 100 mL of HPLC-grade IPA. Add 1.0 mL of Diethylamine (DEA). Degas the mixture via sonication for 10 minutes.
Sample Preparation: Dissolve 2 mg of Methyl 3-methyl-2-(methylamino)butanoate hydrochloride in 1 mL of the mobile phase. Self-Validation Step: If the solution is cloudy, the HCl salt has not fully dissociated. Add 1 µL of pure DEA directly to the sample vial and vortex until clear.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Temperature: 25 °C
Detection: UV at 210 nm (due to lack of strong chromophores, low UV is required).
Execution: Inject 10 µL of the sample. The L-enantiomer will elute first, followed by the D-enantiomer.
This protocol utilizes a highly acidic environment to protonate the secondary amine for optimal cavity complexation.
Column Preparation: Install a Crownpak CR(+) column (150 mm × 4.0 mm, 5 µm).
Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution by adding Perchloric acid (HClO₄) to HPLC-grade water (approximately 1.6 mL of 70% HClO₄ per liter of water). Mix 850 mL of this acidic water with 150 mL of Methanol. Degas thoroughly.
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase. The HCl salt is highly soluble in this aqueous matrix.
Chromatographic Conditions:
Flow Rate: 0.8 mL/min
Temperature: 10 °C to 25 °C. Expert Insight: Lowering the column temperature to 10 °C significantly increases the rigidity of the crown ether complex, often boosting the Selectivity (α) by 10-15%[5].
Detection: UV at 210 nm or ESI-MS (Positive mode, monitoring m/z 146.1 [M+H]⁺).
Execution: Inject 5 µL. The D-enantiomer will elute prior to the L-enantiomer.
References
Steffeck RJ, Zelechonok Y, Gahm KH. (2002). "Enantioselective separation of racemic secondary amines on a chiral crown ether-based liquid chromatography stationary phase." Journal of Chromatography A, 947(2):301-305. Available at:[Link]
Yang Y, Wang Y, Bao Z, Yang Q, Zhang Z, Ren Q. (2021). "Progress in the Enantioseparation of β-Blockers by Chromatographic Methods." Molecules, 26(2):468. Available at:[Link]
Universität des Saarlandes. (2018). "Total Synthesis of Pseudotetraivprolids, Socein-Derivatives and Thiamyxins." (Contextual synthesis of N-methyl valine methyl ester). Available at:[Link]
A Senior Application Scientist's Guide to Benchmarking Peptide Stability: The Role of N-Methylated Amino Acids Featuring Methyl 3-Methyl-2-(methylamino)butanoate Hydrochloride
Introduction: The Impermanence of Peptides and the Quest for Stability Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a rapidly growing class of drugs.[1][2] However, their clini...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Impermanence of Peptides and the Quest for Stability
Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a rapidly growing class of drugs.[1][2] However, their clinical translation is often hampered by their inherent instability.[1] Peptides are susceptible to rapid degradation by proteases in biological systems, leading to a short in vivo half-life and poor bioavailability.[3][4] This guide provides an in-depth technical framework for benchmarking the stability of peptides, with a specific focus on the strategic incorporation of N-methylated amino acids, exemplified by methyl 3-methyl-2-(methylamino)butanoate hydrochloride.
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, is a powerful strategy to enhance metabolic stability.[5][6] This modification introduces steric hindrance, effectively shielding the peptide bond from the catalytic machinery of proteolytic enzymes.[6][7] Furthermore, N-methylation can influence the peptide's conformation, potentially improving its binding affinity and membrane permeability.[5][6][8] This guide will present a comprehensive approach to quantitatively assess the stabilizing effects of incorporating methyl 3-methyl-2-(methylamino)butanoate hydrochloride into a model peptide sequence, comparing its performance against an unmodified parent peptide and other common stability-enhancing modifications.
Comparative Framework: Alternatives for Enhancing Peptide Stability
While this guide focuses on N-methylation with methyl 3-methyl-2-(methylamino)butanoate hydrochloride, it is crucial to benchmark its performance against other established strategies for improving peptide stability.[1][3][9] These alternatives include:
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can render peptide bonds unrecognizable to many proteases.[4]
Cyclization: Head-to-tail or side-chain cyclization restricts the peptide's conformational flexibility, making it a poorer substrate for proteases.[1]
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can sterically shield the peptide from enzymatic degradation and improve its pharmacokinetic profile.[10]
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can prevent degradation by exopeptidases.[3]
Our proposed benchmarking study will include a selection of these alternatives to provide a comprehensive evaluation of the relative efficacy of methyl 3-methyl-2-(methylamino)butanoate hydrochloride.
Experimental Design: A Head-to-Head Comparison
To objectively assess the stabilizing effect of methyl 3-methyl-2-(methylamino)butanoate hydrochloride, we propose a systematic study using a model hexapeptide sequence known to be susceptible to proteolytic degradation (e.g., a sequence containing known cleavage sites for trypsin or chymotrypsin).
Model Peptides for Comparison:
Unmodified Peptide (Control): The native hexapeptide sequence.
N-Methylated Peptide: The hexapeptide with one specific amino acid replaced by methyl 3-methyl-2-(methylamino)butanoate hydrochloride.
D-Amino Acid Substituted Peptide: The hexapeptide with one L-amino acid replaced by its D-enantiomer at the same position as the N-methylated modification.
Cyclized Peptide: A head-to-tail cyclized version of the native hexapeptide.
Experimental Workflow
The overall experimental workflow for this benchmarking study is depicted below.
Strategic Selection of C-Terminal Protecting Groups for N-Methylated Amino Acids: A Comparative Guide
Executive Summary & Mechanistic Context The incorporation of N-methylated amino acids, such as N-methylvaline (MeVal), is a cornerstone strategy in modern peptide drug development. N-methylation enhances proteolytic stab...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
The incorporation of N-methylated amino acids, such as N-methylvaline (MeVal), is a cornerstone strategy in modern peptide drug development. N-methylation enhances proteolytic stability, increases lipophilicity, and restricts backbone conformation, which is critical for the bioactivity of macrocycles like Cyclosporine and Aureobasidin A.
However, synthesizing N-methylated peptides introduces severe synthetic bottlenecks. The steric hindrance of the N-methyl group combined with the isopropyl side chain of valine drastically reduces coupling efficiencies. More critically, the choice of C-terminal protecting group dictates the severity of two major side reactions: base-catalyzed epimerization and diketopiperazine (DKP) formation .
This guide objectively compares two widely used C-terminal protected building blocks: Methyl 3-methyl-2-(methylamino)butanoate hydrochloride (H-MeVal-OMe·HCl) and N-methylvaline tert-butyl ester (H-MeVal-OtBu), providing mechanistic causality and self-validating protocols to guide your synthetic strategy.
Physicochemical & Structural Comparison
To establish a baseline for synthetic planning, the quantitative and qualitative properties of both protecting groups are summarized below.
Property / Parameter
Methyl 3-methyl-2-(methylamino)butanoate HCl
N-methylvaline tert-butyl ester
Abbreviation
H-MeVal-OMe·HCl
H-MeVal-OtBu
Physical Form
Hydrochloride salt (requires pre-neutralization)
Free base or salt
Deprotection Reagent
LiOH, NaOH, or Me₃SnOH (Aqueous Base)
TFA, HCl, or ZnBr₂ (Acid / Lewis Acid)
Protecting Group Orthogonality
Stable to TFA; Orthogonal to Boc
Stable to base; Orthogonal to Fmoc
Typical Epimerization Rate
5% – 25% (Highly dependent on base/temp)
< 1% (Stereocenter preserved)
DKP Formation Risk
High (Rapid cyclization upon N-deprotection)
Low (Steric bulk physically blocks attack)
The Epimerization vs. Orthogonality Trade-off
The fundamental divergence between these two esters lies in their deprotection mechanisms and the resulting impact on stereochemical integrity.
The Causality of Epimerization in Methyl Esters:
Standard amino acids resist epimerization because the amide/urethane NH proton is the most acidic site; bases will deprotonate the nitrogen, forming an anion that shields the adjacent
α
-carbon. N-methyl amino acids lack this protective NH proton. Consequently, during the basic saponification required to cleave the methyl ester of H-MeVal-OMe, the
α
-proton becomes the most acidic site. Hydroxide ions readily abstract this proton, generating a planar enolate intermediate. Upon reprotonation, chirality is lost, leading to significant D-allo-MeVal contamination [1].
The Acidic Advantage of tert-Butyl Esters:
Conversely, H-MeVal-OtBu is cleaved via acidolysis (typically using Trifluoroacetic Acid). This mechanism relies on the protonation of the ester oxygen and the subsequent release of a stable tert-butyl cation (or isobutylene gas). Because the reaction occurs under strictly acidic conditions,
α
-proton abstraction is impossible, and the stereocenter is perfectly preserved [2].
Mechanistic divergence: Base-catalyzed epimerization vs. acid-catalyzed preservation of chirality.
Suppressing Diketopiperazine (DKP) Formation
During peptide chain elongation, the deprotection of the N-terminal amine can trigger an intramolecular nucleophilic attack on the C-terminal ester, cleaving the peptide from the resin or forming a cyclic dipeptide (Diketopiperazine).
Mechanistic Causality: N-methylated peptides heavily favor the cis-amide bond conformation. This structural folding brings the N-terminal amine and the C-terminal ester into close spatial proximity, drastically accelerating DKP formation [3].
If H-MeVal-OMe is used, the relatively unhindered methyl ester is highly susceptible to this attack. However, substituting it with H-MeVal-OtBu introduces massive steric bulk. The tert-butyl group acts as a physical shield, blocking the nucleophilic amine and suppressing DKP formation. This specific steric substitution was critical in the total synthesis of Cyclosporin O, where the OtBu group was strictly required to prevent total yield loss during the tripeptide stage [4].
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success.
Protocol A: Controlled Saponification of H-MeVal-OMe
Objective: Cleave the methyl ester while minimizing base-catalyzed epimerization.
Preparation: Dissolve the Fmoc-AA-MeVal-OMe dipeptide in a 3:1 mixture of THF/MeOH (0.1 M concentration).
Temperature Control (Critical): Cool the reaction flask to exactly 0 °C using an ice bath. Causality: Lower thermal energy significantly reduces the rate of
α
-proton abstraction relative to ester hydrolysis.
Hydrolysis: Add 1.2 equivalents of 1M aqueous LiOH dropwise over 15 minutes.
Self-Validation Checkpoint 1: Monitor by TLC or LC-MS every 30 minutes. Do not let the reaction proceed past complete consumption of the starting material (typically 2-3 hours).
Quenching: Immediately neutralize the reaction to pH 3-4 using 1M HCl at 0 °C. Causality: Rapid quenching eliminates the hydroxide nucleophile, halting any ongoing enolization.
Self-Validation Checkpoint 2: Following EtOAc extraction and concentration, derivatize a small aliquot with Marfey's reagent and analyze via chiral HPLC to precisely quantify the D-allo-MeVal epimer fraction.
Protocol B: Acidic Cleavage of H-MeVal-OtBu
Objective: Quantitatively remove the tert-butyl ester without affecting the peptide backbone.
Preparation: Dissolve Fmoc-AA-MeVal-OtBu in a pre-chilled (0 °C) solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) containing 2.5% Triisopropylsilane (TIPS) as a cation scavenger.
Cleavage: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.
Self-Validation Checkpoint 1: Analyze an aliquot via LC-MS. The successful cleavage is validated by the complete disappearance of the [M+H]⁺ peak and the emergence of the [M - 56 + H]⁺ peak (loss of isobutylene).
Isolation: Evaporate the TFA/DCM under reduced pressure. Triturate the resulting oil with ice-cold diethyl ether to precipitate the free acid peptide.
Self-Validation Checkpoint 2: Centrifuge and analyze the precipitate via NMR or chiral HPLC. The stereochemical purity should exceed 99%, validating the protective mechanism of the acidolysis route.
Experimental workflow comparing coupling and deprotection outcomes for N-methylvaline esters.
Conclusion & Selection Matrix
The selection between these two derivatives dictates the trajectory of the synthesis:
Choose Methyl 3-methyl-2-(methylamino)butanoate hydrochloride when synthesizing short, simple sequences where Boc-chemistry is employed (requiring acid stability), and where epimerization can be tolerated or easily separated via preparative HPLC.
Choose N-methylvaline tert-butyl ester for complex macrocycles, Fmoc-solid phase peptide synthesis (SPPS), or when coupling highly hindered adjacent residues. The upfront cost of the tert-butyl derivative is heavily offset by the preservation of stereochemical integrity and the suppression of DKP-mediated yield loss.
References
– Chemical Reviews, 2004, 104(12), 5845–5880.
– The Journal of Organic Chemistry, 2004, 69(21), 7367–7370.
3. – Chemical Reviews, 1997, 97(6), 2243–2266.
4. – The Journal of Organic Chemistry, 2000, 65(26), 9261–9268.
Safety & Regulatory Compliance
Safety
Comprehensive Safety and Disposal Guide: Methyl 3-methyl-2-(methylamino)butanoate hydrochloride
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, self-validating framework for handling and disposing of methyl 3-methyl-2-(methylam...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, self-validating framework for handling and disposing of methyl 3-methyl-2-(methylamino)butanoate hydrochloride (CAS: 138326-61-1). By understanding the physicochemical causality behind these procedures, laboratories can ensure absolute regulatory compliance, protect personnel, and maintain environmental integrity.
Physicochemical Profile & Hazard Causality
To handle a chemical safely, one must understand why it behaves the way it does. Methyl 3-methyl-2-(methylamino)butanoate hydrochloride is an amino acid derivative (specifically, the N-methylvaline methyl ester) stabilized as a hydrochloride salt.
Irritation Causality: The compound is classified under GHS as a Skin Irritant 2 (H315), Eye Irritant 2A (H319), and Specific Target Organ Toxicity - Single Exposure 3 (H336)[1]. The secondary amine and ester functionalities can interact disruptively with biological lipid bilayers. Furthermore, because it is a hydrochloride salt, it is highly hygroscopic; upon contact with the ambient moisture of human skin or mucosal membranes, it dissociates and creates a localized acidic microenvironment, driving the acute irritation response.
Environmental & Disposal Causality: The presence of the ionic chloride (Cl⁻) counterion complicates waste segregation. While it is an organic compound, the chloride ion generates corrosive hydrogen chloride (HCl) gas upon incineration. Therefore, it requires specific routing to facilities equipped with alkaline scrubbers to prevent atmospheric pollution[2].
Operational Handling & Transfer Protocols
Because this compound is a hygroscopic, irritating powder, static charge and ambient humidity are your primary operational enemies.
Step-by-Step Transfer Methodology:
Environmental Control: Ensure the fume hood is operational with a face velocity of 80–100 fpm. If working with highly sensitive or large batches, purge the analytical balance enclosure with dry nitrogen to prevent the salt from absorbing moisture and clumping.
Preparation: Don standard PPE: nitrile gloves, tightly sealed safety goggles, and a flame-resistant lab coat.
Static Mitigation: Use an anti-static weighing spatula and an ionizer near the balance. The hydrochloride salt can easily generate a triboelectric charge, leading to the aerosolization of the irritating powder (triggering the H336 inhalation hazard).
Transfer: Carefully dispense the required mass into a pre-tared, sealable glass vial.
Self-Validation Check: Weigh the receiving vessel before and after the transfer. Perform a mass balance calculation comparing the dispensed amount from the source bottle to the received amount. A discrepancy of <0.5% validates that no hazardous material was lost to aerosolization or static adherence to the hood surfaces.
Spill Response & Decontamination Methodology
In the event of a localized spill, rapid containment is critical to prevent the spread of corrosive dust.
Step-by-Step Spill Protocol:
Isolation: Immediately cordon off the area. If a large powder spill occurs outside a fume hood, evacuate the immediate vicinity to prevent inhalation of the dust.
Containment (Solid): Do not dry sweep. Dry sweeping aerosolizes the particles. Instead, cover the spill with damp, inert absorbent pads to suppress dust formation and dissolve the salt.
Collection: Carefully scoop the dampened material and the pads into a compatible, sealable High-Density Polyethylene (HDPE) container.
Neutralization: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the residual acidity from the hydrochloride salt, followed by a distilled water rinse.
Self-Validation Check: After the final rinse, swab the decontaminated surface with a pH indicator strip. A stable reading of pH 6.5–7.5 confirms the successful neutralization and complete removal of the acidic hydrochloride residue.
Waste Segregation & Disposal Operations
The most common point of failure in laboratory compliance is the misclassification of hydrochloride salts during waste segregation.
The Halogenated vs. Non-Halogenated Distinction:
Standard environmental guidelines mandate the separation of halogenated organic compounds from non-halogenated ones because covalently bonded halogens (e.g., chloroform, dichloromethane) require extremely high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins[3].
Because methyl 3-methyl-2-(methylamino)butanoate hydrochloride contains an ionic chloride rather than a covalent halogen, it does not inherently form dioxins. Therefore, it is generally routed to the Non-Halogenated Organic Waste stream[4]. However, because it contributes to the total halogen content (which must remain <5% for non-halogenated streams), the waste label must explicitly declare the presence of an "organic hydrochloride salt" so the disposal contractor can route it to an incinerator with an acid-gas scrubber.
Step-by-Step Disposal Workflows
Solid Waste: Place empty reagent vials, contaminated gloves, and solid residues into a dedicated "Hazardous Solid Waste" drum.
Aqueous Waste: If the chemical is dissolved in an aqueous buffer, the HCl salt will lower the pH. Adjust the solution to a pH between 5.0 and 9.0 using 1M NaOH before transferring it to the aqueous waste carboy[4].
Self-Validation Check: Test the final aqueous waste container with a calibrated pH meter before sealing. A reading between 5.0 and 9.0 validates that the solution is non-corrosive and will not degrade the primary containment vessel.
Organic Solvent Waste: Transfer organic solvent mixtures to the "Non-Halogenated Organic Waste" container, unless the primary solvent used in your reaction is itself halogenated (e.g., DCM), in which case the entire mixture defaults to the Halogenated stream[3].
Decision matrix for segregation and disposal of methyl 3-methyl-2-(methylamino)butanoate HCl waste.
Quantitative Data: Waste Segregation Parameters
To ensure compliance with EPA and institutional guidelines, adhere to the following quantitative thresholds when segregating waste streams containing this compound:
Personal protective equipment for handling methyl 3-methyl-2-(methylamino)butanoate hydrochloride
As a Senior Application Scientist specializing in peptide chemistry, I frequently encounter logistical and safety challenges when integrating sterically hindered or modified amino acids into complex sequences. Methyl 3-m...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in peptide chemistry, I frequently encounter logistical and safety challenges when integrating sterically hindered or modified amino acids into complex sequences. Methyl 3-methyl-2-(methylamino)butanoate hydrochloride—more commonly known as N-methylvaline methyl ester hydrochloride (CAS: 138326-61-1)—is an indispensable building block for introducing N-methylated residues during Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS) . This specific modification is critical for drug development, as it enhances peptide stability, bioavailability, and half-life by protecting the peptide backbone from proteolytic cleavage .
However, handling this non-natural amino acid derivative requires rigorous safety planning. Below is a comprehensive, field-proven guide to the personal protective equipment (PPE), environmental controls, and operational workflows required to handle this compound safely and effectively.
Hazard Profile & Causality: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the mechanistic causality behind the chemical's hazards. Blindly following a safety data sheet is insufficient; understanding how the chemical interacts with your biology and environment ensures true operational safety.
Particulate Aerodynamics : The compound is typically supplied as a fine, lyophilized, or crystalline powder. Its low bulk density makes it highly prone to aerosolization. Inhalation of these airborne particulates leads directly to Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335) , manifesting as severe respiratory tract irritation , .
Environmental & Engineering Controls
Before donning PPE, the laboratory environment must be optimized. Handling hygroscopic powders requires strict atmospheric control to prevent product degradation (caking) and to mitigate static electricity, which can cause the powder to aerosolize or violently repel from spatulas , .
Quantitative Environmental Specifications
Parameter
Target Specification
Causality / Rationale
Relative Humidity (RH)
< 30% ± 5%
Prevents moisture sorption, caking, and localized acid formation upon exposure to ambient air .
Ensures containment of aerosolized particulates in the fume hood without creating turbulent vortices.
Static Control
< 100 Volts surface charge
Anti-static ionizers must be used to neutralize weighing vessels, preventing powder repulsion .
Personal Protective Equipment (PPE) Matrix
A self-validating PPE system ensures that if one layer of protection fails, another provides redundant safety.
PPE Category
Specification
Operational Justification
Respiratory
NIOSH-approved N95, P100 particulate respirator, or PAPR.
Filters fine aerodynamic particulates, preventing STOT SE 3 respiratory tract irritation .
Eye/Face
Indirect-vented chemical safety goggles (ANSI Z87.1+).
Standard safety glasses are insufficient. Indirect venting prevents airborne dust from bypassing lenses and reacting with tear film .
Hand
Double-gloved Nitrile (minimum 5 mil thickness).
Nitrile provides excellent chemical resistance. Double-gloving allows the outer contaminated glove to be safely discarded during weighing without exposing the skin .
Body
Flame-resistant lab coat with knit cuffs + Tyvek sleeves.
Knit cuffs prevent powder from traveling up the forearm. Tyvek sleeves provide a disposable barrier against static-clinging dust.
Step-by-Step Operational Workflow
The following methodology provides a self-validating protocol for weighing and transferring the compound for downstream peptide synthesis (e.g., dissolving in DMF or NMP) .
Phase 1: Pre-Weighing Setup & De-staticing
Verify the fume hood sash is at the operational height and airflow is within 80-120 fpm.
Place a nitrogen-free, anti-static weighing paper or a conductive weighing boat onto the analytical balance .
Apply an anti-static ionizer gun to the weighing vessel and the stainless-steel spatula for 3-5 seconds.
Self-Validation Check: Hover the spatula over the weighing paper; if the paper twitches or moves, static is still present. Reapply the ionizer until no movement occurs.
Phase 2: Weighing & Transfer
Don all required PPE as outlined in the matrix above.
Open the chemical container slowly to prevent a sudden pressure differential from ejecting the fine powder.
Transfer the required mass using the de-statted spatula. Keep the vertical drop distance under 2 inches to prevent aerosolization.
Once weighed, immediately dissolve the powder in your target SPPS solvent (e.g., DMF, NMP, or DCM) or tightly cap the receiving vessel before removing it from the fume hood [[1]]([Link]).
Remove the outer pair of nitrile gloves and dispose of them in a hazardous waste bin inside the hood before touching any external equipment.
Phase 3: Decontamination & Spill Response
Minor Spill (< 50g) : Do not dry-sweep. Dry sweeping forcefully aerosolizes the hydrochloride salt. Instead, lightly mist the spill with a compatible organic solvent (e.g., isopropanol) to dampen the powder, then wipe it up with absorbent pads .
Wash the affected surface with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual hydrochloric acid, followed by a DI water rinse.
Self-Validation Check: After wiping the spill area with sodium bicarbonate, tap a pH indicator strip on the damp surface to ensure the localized acidity has been fully neutralized to a pH of ~7.
Dispose of all contaminated wipes and PPE in a sealed, labeled hazardous waste container in accordance with local environmental regulations .
Operational Workflow Visualization
Operational workflow and spill response for handling N-methylvaline methyl ester hydrochloride.
Scribd. "Pharmaceutical HVAC System Overview". Scribd. URL: [Link]
RSC Publishing. "Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges". Green Chemistry. URL:[Link]
MDPI. "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group". Molecules. URL:[Link]